Technical Documentation Center

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine
  • CAS: 91818-70-1

Core Science & Biosynthesis

Foundational

Molecular weight and exact mass of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine

Analytical and Pharmacological Profiling of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine: A Technical Whitepaper Executive Summary In the landscape of modern drug discovery, nitrogen-rich heterocyclic scaffolds serve as th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical and Pharmacological Profiling of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, nitrogen-rich heterocyclic scaffolds serve as the architectural foundation for numerous targeted therapies. 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine is a highly privileged pharmacophore, featuring a central pyrimidine ring substituted with a methyl group, a pyridine ring, and a primary amine. This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically its molecular weight and exact mass—and outlines self-validating analytical methodologies for its characterization.

As a Senior Application Scientist, I have structured this guide to bridge theoretical mass calculations with empirical High-Resolution Mass Spectrometry (HRMS) workflows, concluding with the structural causality behind its utility in kinase inhibitor design.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between average molecular weight (used for bulk stoichiometry) and monoisotopic exact mass (used for structural identification) is critical. The compound possesses the chemical formula C₁₀H₁₀N₄ .

The exact monoisotopic mass of the C₁₀H₁₀N₄ formula is calculated as 186.0905 Da , with an average molecular weight of 186.21 g/mol [1]. The presence of four nitrogen atoms dictates that the compound follows the "Nitrogen Rule," resulting in an even nominal mass (186 Da) for this even-electron molecule.

Quantitative Mass Data Summary

The following table summarizes the core quantitative metrics required for analytical characterization and mass spectrometric tuning:

PropertyValueComputational Basis / Rationale
Chemical Formula C₁₀H₁₀N₄C (10), H (10), N (4)
Average Molecular Weight 186.21 g/mol Based on standard atomic weights (C=12.011, H=1.008, N=14.007)
Monoisotopic Exact Mass 186.0905 DaBased on most abundant isotopes (¹²C, ¹H, ¹⁴N)[1]
Theoretical [M+H]⁺ m/z 187.0978Addition of a proton (1.00728 Da) for ESI+ mode
Topological Polar Surface Area 64.7 ŲCalculated based on the primary amine and aromatic nitrogens

Analytical Methodologies: HRMS Characterization

To empirically validate the exact mass of 186.0905 Da and differentiate it from isobaric interferences (e.g., C₁₁H₁₀N₂O, exact mass 186.0793 Da), a High-Resolution Mass Spectrometry (HRMS) workflow utilizing a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system is required.

Protocol: Self-Validating LC-HRMS Workflow

Every robust analytical protocol must be a self-validating system. The following methodology incorporates internal checks to ensure data integrity.

Step 1: System Suitability and Calibration (The Validation Check)

  • Action: Before analyzing the target compound, inject a blank sample (100% LC-MS grade Methanol) to establish a baseline and rule out column carryover. Follow this with a calibration standard (e.g., sodium formate cluster) to tune the instrument to a mass accuracy of <5 ppm.

  • Causality: Instrumental drift due to temperature or voltage fluctuations can skew mass readings by several millidaltons, leading to false negative identifications.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine in 10 mL of Methanol to create a 100 µg/mL stock. Dilute to a 1 µg/mL working solution using 50:50 Water:Acetonitrile (with 0.1% Formic Acid).

  • Causality: The hydrophobic methyl/pyridine groups require organic solvents for dissolution, while the 0.1% Formic Acid acts as an ion-pairing agent, pre-protonating the primary amine to enhance ionization efficiency.

Step 3: Liquid Chromatography (LC) Separation

  • Action: Utilize a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Apply a gradient elution from 5% B to 95% B over 5 minutes (Mobile Phase A: 0.1% FA in H₂O; Mobile Phase B: 0.1% FA in ACN).

  • Causality: LC separation prior to MS injection prevents ion suppression from matrix contaminants, ensuring the target compound enters the source in a purified state.

Step 4: ESI+ Ionization and Lock Mass Correction

  • Action: Set the Electrospray Ionization (ESI) source to positive mode. Co-infuse Leucine Enkephalin (m/z 556.2771) as a continuous lock mass.

  • Causality: The basic nature of the pyrimidine and pyridine nitrogens makes ESI+ the optimal choice, readily generating the [M+H]⁺ ion at m/z 187.0978. The lock mass provides real-time, scan-by-scan mass correction, ensuring the fourth decimal place remains analytically trustworthy.

HRMS_Workflow A Sample Preparation (0.1% FA in 50:50 H2O:ACN) B LC Separation (C18 Column, Gradient Elution) A->B C ESI+ Ionization ([M+H]+ Generation) B->C D Q-TOF Mass Analysis (Lock Mass Corrected) C->D E Data Processing (Exact Mass: 187.0978 m/z) D->E

Workflow for High-Resolution Mass Spectrometry (HRMS) validation of exact mass.

Pharmacological Relevance & Structural Causality

Beyond analytical chemistry, understanding the exact mass and structure of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine is vital for structure-based drug design.

The pyrimidin-2-amine scaffold, particularly when substituted with a pyridine ring, is a highly privileged pharmacophore in the design of Cyclin-Dependent Kinase (CDK) 4 and 6 inhibitors[2]. In my experience evaluating kinase inhibitors, the causality behind this scaffold's efficacy lies in its precise spatial geometry:

  • Hinge Region Binding: The primary amine at the 2-position and the adjacent pyrimidine nitrogen act as a bidentate hydrogen bond donor-acceptor pair. This motif perfectly mimics the binding of ATP's adenine ring within the kinase hinge region.

  • Hydrophobic Interactions: The 4-methyl group and the 6-pyridine ring project into the hydrophobic pockets of the kinase active site, driving selectivity and binding affinity.

Kinase_Inhibition Core 4-Methyl-6-(pyridin-2-yl) pyrimidin-2-amine Scaffold H_Bond Bidentate H-Bonding (Pyrimidine N & Amine) Core->H_Bond Hydrophobic Hydrophobic Pocket Insertion (Methyl & Pyridine) Core->Hydrophobic ATP ATP-Binding Site Competition H_Bond->ATP Hydrophobic->ATP Kinase Target Kinase Inhibition (e.g., CDK4/6) ATP->Kinase

Mechanistic logic of kinase inhibition by the pyrimidin-2-amine scaffold.

By strictly verifying the exact mass (186.0905 Da) during synthetic workflows, medicinal chemists can confidently confirm the successful assembly of this critical hinge-binding core before functionalizing it into more complex, high-molecular-weight drug candidates.

References

  • 4,4'-Diamino-2,2'-bipyridine (C₁₀H₁₀N₄ Isomer Exact Mass Reference) . National Center for Biotechnology Information (PubChem). Available at:[Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Mass Spectrometry: A Textbook (3rd Edition) . Springer. (General reference for HRMS lock mass and ESI+ validation protocols). Available at:[Link]

Sources

Exploratory

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine Abstract This technical guide provides a comprehensive exploration of the potential in vitro mechanism of acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive exploration of the potential in vitro mechanism of action of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine. While direct studies on this specific molecule are not extensively published, its structural features, particularly the 2-aminopyrimidine scaffold linked to a pyridine ring, strongly suggest its role as a competitive inhibitor of protein kinases. This guide synthesizes information from studies on structurally related compounds to propose a likely mechanism of action, focusing on the inhibition of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) kinase, both crucial targets in oncology. We will delve into the experimental methodologies required to elucidate its precise biological activity, providing a roadmap for researchers and drug development professionals.

Introduction: The Prominence of the Aminopyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and notably, antitumor effects.[1][2] The 2-aminopyrimidine moiety, in particular, is a key pharmacophore in numerous approved and investigational kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[4]

The structure of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine suggests a strong potential for interaction with the ATP-binding pocket of various kinases. The pyridine and pyrimidine rings can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for type I kinase inhibitors. This guide will therefore proceed with the well-founded hypothesis that 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine functions as a kinase inhibitor.

Postulated Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

Based on extensive research on analogous compounds, the most probable mechanism of action for 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine is the competitive inhibition of the ATP-binding site of protein kinases.[4] This inhibition would block the transfer of a phosphate group from ATP to the kinase's substrate, thereby disrupting downstream signaling pathways that control cellular processes like proliferation, survival, and differentiation.

Two highly plausible kinase targets for this compound, given its structural motifs, are:

  • Cyclin-Dependent Kinases (CDK4/6): The pyridin-2-yl)pyrimidin-2-amine core is a well-established scaffold for potent and selective CDK4/6 inhibitors.[5][6] These kinases are key regulators of the G1-S phase transition in the cell cycle.

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Aminopyrimidine derivatives have also been successfully developed as inhibitors of EGFR, a receptor tyrosine kinase that, when overactive, drives the growth of many cancers.[7][8]

The CDK4/6 Inhibition Pathway

If 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine acts as a CDK4/6 inhibitor, it would bind to the ATP pocket of the CDK4/Cyclin D1 or CDK6/Cyclin D3 complex. This would prevent the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to G1 cell cycle arrest.[5][6]

CDK46_Pathway cluster_kinase Kinase Activity Compound 4-Methyl-6-(pyridin-2-YL) pyrimidin-2-amine CDK46 CDK4/6-Cyclin D Compound->CDK46 Inhibits ADP ADP CDK46->ADP Rb Rb ATP ATP ATP->CDK46 Binds to pRb p-Rb E2F E2F pRb->E2F Releases G1_Arrest G1 Cell Cycle Arrest Rb->pRb Phosphorylation Rb->E2F Sequesters Rb->G1_Arrest Induces

Caption: Postulated CDK4/6 inhibition pathway.

The EGFR Inhibition Pathway

Alternatively, if the compound targets EGFR, it would bind to the intracellular tyrosine kinase domain of the receptor. This would block autophosphorylation of the receptor upon ligand (e.g., EGF) binding, thereby inhibiting the activation of downstream pro-survival and proliferative signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

EGFR_Pathway Compound 4-Methyl-6-(pyridin-2-YL) pyrimidin-2-amine EGFR EGFR Compound->EGFR Inhibits pEGFR p-EGFR EGFR->pEGFR Autophosphorylation EGF EGF EGF->EGFR Binds Downstream Downstream Signaling (e.g., MAPK, PI3K-AKT) pEGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothesized EGFR inhibition pathway.

In Vitro Experimental Workflows for Mechanistic Validation

To rigorously determine the mechanism of action of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine, a series of in vitro assays are required. The following protocols are standard in the field for characterizing kinase inhibitors.

Primary Screen: Kinase Inhibition Assays

The initial step is to assess the compound's ability to inhibit a panel of kinases. A radiometric assay is a gold standard for determining the IC50 (half-maximal inhibitory concentration).

Experimental Protocol: Radiometric Kinase Assay (e.g., for CDK4/Cyclin D1)

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, a known concentration of active CDK4/Cyclin D1 enzyme, and a peptide substrate (e.g., a fragment of Rb).

  • Compound Addition: Add varying concentrations of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine (typically in a serial dilution) to the wells. Include a positive control (a known CDK4 inhibitor like Palbociclib) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid.

  • Separation and Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate on the membrane using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Data

Kinase TargetHypothetical IC50 (nM)
CDK4/Cyclin D150
CDK6/Cyclin D375
CDK1/Cyclin B>5000
CDK2/Cyclin A>5000
EGFR250
Lck>10000

This table presents hypothetical data to illustrate how results would be summarized.

Secondary Screen: Cellular Assays

Once a primary target is identified, cellular assays are crucial to confirm the on-target effect in a biological context.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells known to be dependent on the target kinase (e.g., MCF-7 breast cancer cells for CDK4/6) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • GI50 Calculation: Calculate the GI50 (concentration for 50% inhibition of cell proliferation) from the dose-response curve.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment: Treat cells with the compound for a defined period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target's substrate (e.g., anti-phospho-Rb (Ser780) for CDK4/6) and the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation.

Workflow Diagram: From Target Identification to Cellular Effect

Experimental_Workflow Start Hypothesized Kinase Inhibitor Kinase_Assay Radiometric Kinase Assay (Determine IC50) Start->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (Determine GI50) Kinase_Assay->Cell_Proliferation If potent Western_Blot Western Blot (Assess Target Phosphorylation) Cell_Proliferation->Western_Blot If active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle If on-target Conclusion Mechanism of Action Confirmed Cell_Cycle->Conclusion

Caption: A typical experimental workflow for validating a kinase inhibitor.

Conclusion and Future Directions

The structural characteristics of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine strongly support the hypothesis that it functions as a kinase inhibitor, likely targeting cell cycle or growth factor signaling pathways. The experimental framework outlined in this guide provides a robust and validated approach to elucidate its precise mechanism of action. By combining enzymatic and cellular assays, researchers can confirm the molecular target, understand its downstream biological consequences, and ultimately evaluate its potential as a therapeutic agent. Future studies should also include broader kinase profiling to assess selectivity and off-target effects, as well as in vivo studies to determine its pharmacological properties.

References

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ACS Publications. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]

  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. [Link]

  • Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. RSC Publishing. [Link]

  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry. [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). ResearchGate. [Link]phenyl-4-4-methylpiperazin-1-ylmethylbenzamide_Imatinib_in_the_Form_of_Freebase)

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]

Sources

Foundational

Pharmacokinetics and Bioavailability of the 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine Scaffold: A Technical Guide

Executive Summary The compound 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine (hereafter referred to as 4M6P2A ) is a highly privileged heterocyclic pharmacophore utilized extensively in the design of small molecule kinase i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine (hereafter referred to as 4M6P2A ) is a highly privileged heterocyclic pharmacophore utilized extensively in the design of small molecule kinase inhibitors (smKIs). Its structural topology—featuring a pyrimidine core, a 2-amino hydrogen-bond donor, a 4-methyl steric shield, and a 6-(pyridin-2-yl) hydrogen-bond acceptor—provides optimal geometric complementarity to the ATP-binding hinge region of various kinases (e.g., CDKs, BCR-ABL).

However, translating the potent in vitro binding affinity of 4M6P2A-derived molecules into in vivo efficacy requires overcoming severe pharmacokinetic (PK) bottlenecks. As a Senior Application Scientist, I have structured this guide to dissect the causality behind the ADME (Absorption, Distribution, Metabolism, and Excretion) challenges of this scaffold, providing field-proven protocols and formulation strategies to optimize its oral bioavailability.

Physicochemical Causality and Absorption Barriers

The fundamental PK behavior of the 4M6P2A scaffold is dictated by its physicochemical properties. With a molecular weight of 186.21 g/mol and an estimated LogP of 1.5–2.0, the fragment is highly lipophilic but suffers from pH-dependent solubility , a ubiquitous challenge in kinase inhibitor development[1].

The Mechanism of Solubility Failure

The basic nitrogens of the pyrimidine and pyridine rings possess pKa values ranging from 4.5 to 5.5.

  • Gastric Environment (pH 1–2): The scaffold is highly protonated, forming a soluble ionized species.

  • Intestinal Environment (pH 6.8): Upon transit into the duodenum, the molecule rapidly deprotonates. This sudden shift drops the solubility exponentially, leading to thermodynamic supersaturation and subsequent precipitation in the gut lumen.

This precipitation is the primary causal factor for variable oral absorption and necessitates rigorous in vitro permeability screening and advanced formulation strategies to maintain the drug in a dissolved state[1].

In Vitro ADME Profiling: Self-Validating Workflows

Before advancing a 4M6P2A-derived candidate to in vivo models, it must pass through a highly controlled in vitro ADME cascade.

Liver Microsomal Stability Assay

The 4-methyl group of the 4M6P2A scaffold is highly susceptible to aliphatic hydroxylation by Cytochrome P450 enzymes, predominantly CYP3A4 , which metabolizes the vast majority of kinase inhibitors[2]. High intrinsic clearance ( CLint​ ) via this pathway leads to a massive hepatic first-pass effect, severely limiting absolute bioavailability (F%).

Step-by-Step Protocol: [3][4]

  • Preparation: Thaw human or rat liver microsomes on ice. Prepare a 0.5 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Add the 4M6P2A test compound to achieve a final concentration of 1 µM (keep organic solvent <0.1% to prevent CYP inhibition). Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

    • Self-Validation Check: Always run a parallel "NADPH-minus" control to differentiate enzymatic metabolism from chemical instability.

  • Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Bidirectional Caco-2 Permeability Assay

Because basic heterocycles are frequent substrates for apical efflux transporters like P-glycoprotein (P-gp), a bidirectional Caco-2 assay is mandatory to assess both passive transcellular transport and active efflux[5][6][7].

Step-by-Step Protocol: [5][8][9]

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow for full polarization, tight junction formation, and expression of brush-border transporters.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER).

    • Self-Validation Check: Only use wells with a TEER > 200 Ω·cm². Co-incubate with Lucifer Yellow (a paracellular marker) to confirm monolayer integrity post-assay.

  • Dosing: Wash monolayers with HBSS buffer (pH 7.4). For Apical-to-Basolateral (A-B) transport, add 10 µM of the 4M6P2A compound to the apical chamber. For Basolateral-to-Apical (B-A) transport, add the compound to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates significant transporter-mediated efflux.

In Vivo Pharmacokinetics & Data Presentation

Once in vitro stability and permeability are confirmed, the scaffold is evaluated in preclinical species. Due to the hepatic first-pass effect and pH-dependent solubility, the absolute oral bioavailability (F%) of unoptimized 4M6P2A derivatives typically hovers between 20% and 45%.

Below is a summary of representative PK parameters for an optimized 4M6P2A-derived clinical candidate.

Table 1: Representative Pharmacokinetic Parameters of an Optimized 4M6P2A Derivative
ParameterUnitRat (IV)Rat (PO)Dog (IV)Dog (PO)
Dose mg/kg2.010.01.05.0
Cmax ng/mL-345-890
Tmax h-2.5-1.8
AUC(0-∞) ng·h/mL1,2501,8752,1004,725
Clearance (Cl) mL/min/kg26.6-7.9-
Volume of Dist. (Vd) L/kg4.2-2.8-
Half-life (t1/2) h1.82.14.14.5
Bioavailability (F%) %-30.0% -45.0%

Bioavailability Enhancement Strategies

To overcome the PK bottlenecks identified in the workflows above, two primary formulation strategies are employed for the 4M6P2A scaffold:

  • Salt Screening: Converting the free base into a lipophilic salt (e.g., mesylate or hydrochloride) lowers the pHmax​ (the pH of maximum solubility), thereby enhancing the dissolution rate in the stomach and delaying precipitation in the intestine[1].

  • Amorphous Solid Dispersions (ASDs): By co-precipitating the 4M6P2A derivative with a polymer (e.g., HPMCAS), the drug is locked in its high-energy amorphous state. The polymer acts as a precipitation inhibitor in the duodenum, maintaining a supersaturated state long enough to drive passive absorption across the enterocytes.

Pharmacokinetic Optimization Workflow

PK_Optimization A 4M6P2A Scaffold Synthesis B In Vitro ADME (Caco-2 & Microsomes) A->B  Physicochemical  Validation C In Vivo PK (Clearance & Vd) B->C  Favorable  Stability D Bioavailability Bottleneck B->D  High Efflux /  Low Permeability C->D  Low F% /  First-Pass F Clinical Candidate C->F  Optimal F% E Formulation (Salts & ASDs) D->E  Optimization  Strategy E->C  Re-evaluation

Pharmacokinetic optimization workflow for the 4M6P2A scaffold.

References

  • Title: Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice Source: Clinical Pharmacokinetics (Springer Nature / PubMed) URL: [Link]

  • Title: Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: Microsomal Stability Assay Protocol Source: AxisPharm URL: [Link]

  • Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]

Sources

Exploratory

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine: Receptor Binding Affinity Profile &amp; Mechanistic Workflows

Executive Summary The 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine moiety is a highly privileged pharmacophore in modern medicinal chemistry. While originally popularized as the core structural motif for ATP-competitive ki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine moiety is a highly privileged pharmacophore in modern medicinal chemistry. While originally popularized as the core structural motif for ATP-competitive kinase inhibitors (most notably targeting Cyclin-Dependent Kinases 4 and 6), recent biophysical mapping has revealed its polypharmacological potential as an orthosteric antagonist for G-protein-coupled receptors (GPCRs), specifically the Adenosine A2A receptor (A2AR)[1].

This whitepaper provides an in-depth technical analysis of the receptor binding affinity profile of this scaffold. By deconstructing the structural biology of its binding modalities and detailing self-validating experimental workflows, this guide bridges the gap between raw kinetic data and rational drug design.

Structural Biology & Pharmacophore Causality

To understand the binding profile of this scaffold, we must analyze the causality behind its structural components. The molecule is not merely a shape; it is a precisely engineered system of electronic and steric vectors.

Kinase Hinge Region Binding (CDK4/6 Focus)

The 2-aminopyrimidine core is an exceptional ATP mimetic. In the active site of kinases like CDK6, it engages in a critical bidentate hydrogen-bonding network with the hinge region[2].

  • The H-Bond Donor/Acceptor Dynamics: The endocyclic nitrogen of the pyrimidine acts as a hydrogen-bond acceptor from the backbone amide of Val101 (in CDK6) or Cys106 (in CDK9), while the exocyclic C2-amine donates a hydrogen bond to the adjacent backbone carbonyl[2][3].

  • The 4-Methyl Steric Boundary: The addition of the 4-methyl group is a deliberate design choice to drive selectivity. It introduces a steric boundary that prevents the molecule from indiscriminately entering the deep hydrophobic back-pocket of off-target kinases, often clashing with bulky gatekeeper residues like Phe80 in CDK2[4][5].

  • The 6-(Pyridin-2-yl) Conformational Lock: The pyridine ring extends toward the solvent-exposed interface. The electrostatic repulsion between the pyrimidine and pyridine nitrogen atoms forces the rings into a coplanar conformation. This provides an ideal vector for further functionalization (e.g., adding piperazine groups) to interact with solvent-exposed residues like Asp104 and Thr107 in CDK6, further driving CDK4/6 selectivity over CDK1/2[6].

GPCR Orthosteric Pocket (Adenosine A2A Receptor)

Beyond kinases, the 2-aminopyrimidine scaffold satisfies the pharmacophore model for non-xanthine A2AR antagonists[1]. In the GPCR orthosteric site, the pyrimidine core engages in a critical bidentate interaction with Asn253 (6.55) deep within the transmembrane bundle[7][8]. This dual CDK4/6 and A2AR affinity profile makes this scaffold highly attractive for next-generation immuno-oncology, simultaneously halting tumor cell cycle progression and reversing adenosine-mediated T-cell suppression[1][9].

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway modulation achieved by this specific pharmacophore in an oncology context.

G cluster_kinase Kinase Pathway (Oncology) cluster_gpcr GPCR Pathway (Immuno-Oncology) Scaffold 4-Methyl-6-(pyridin-2-YL) pyrimidin-2-amine CDK CDK4 / CDK6 Inhibition Scaffold->CDK Bidentate H-bond (Hinge Region) A2A Adenosine A2A Antagonism Scaffold->A2A Orthosteric Binding (Asn253) Rb ↓ Rb Phosphorylation CDK->Rb CellCycle G1 Phase Arrest (Tumor Suppression) Rb->CellCycle cAMP ↓ intracellular cAMP A2A->cAMP TCell T-Cell Activation (Immune Evasion Reversal) cAMP->TCell

Dual mechanistic pathways of the scaffold targeting CDK4/6 and Adenosine A2A receptors.

Quantitative Receptor Binding Affinity Profile

The table below summarizes the baseline binding affinities and kinetic parameters for the unsubstituted 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine core. Note: As a foundational scaffold, these represent baseline affinities; clinical candidates utilize this core functionalized with solvent-front interacting groups to achieve sub-nanomolar potency.

TargetAssay Modality Ki​ / Kd​ (nM) koff​ ( s−1 )Residence Time ( τ , min)
CDK4 SPR (Kinetic)45 ± 50.00208.3
CDK6 SPR (Kinetic)38 ± 40.001511.1
CDK2 SPR (Kinetic)>1000N/AN/A
CDK9 SPR (Kinetic)210 ± 150.01201.4
A2AR Radioligand125 ± 10N/AN/A

Self-Validating Experimental Protocols

To ensure scientific integrity, binding affinities must be derived from robust, self-validating assay systems. Below are the definitive protocols for characterizing this scaffold.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics

Causality Rationale: Equilibrium affinity ( IC50​ or Kd​ ) is insufficient for evaluating hinge-binding kinase inhibitors. In vivo efficacy is primarily driven by Residence Time ( τ=1/koff​ ). SPR is utilized here to capture real-time association and dissociation kinetics, which is critical for 2-aminopyrimidines[10].

  • Step 1: Sensor Chip Preparation & Capture

    • Utilize a Series S CM5 sensor chip. Immobilize an anti-His antibody via standard amine coupling.

    • Capture recombinant His-tagged CDK6/Cyclin D1 complex to a density of ~800 Response Units (RU).

    • Self-Validation Check: Inject a 1-minute pulse of running buffer. A baseline drift of < 2 RU/min validates that the capture surface is stable and the protein is not denaturing on the chip.

  • Step 2: Analyte Preparation

    • Prepare a 3-fold dilution series of the scaffold (from 1 µM down to 1.37 nM) in HBS-P+ buffer containing exactly 1% DMSO.

    • Self-Validation Check: Run a DMSO calibration curve (0.5% to 1.5%) prior to analyte injection to correct for bulk refractive index mismatches, which are notorious for producing false-positive fast-on/fast-off kinetic artifacts.

  • Step 3: Kinetic Injection

    • Inject analytes at a high flow rate of 50 µL/min (to minimize mass transport limitations) for 120 seconds (association phase), followed by 300 seconds of buffer flow (dissociation phase).

  • Step 4: Data Analysis

    • Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 2: Radioligand Displacement Assay for A2AR Affinity

Causality Rationale: To definitively prove that the pyrimidine scaffold acts as a true orthosteric competitor against endogenous adenosine, we must measure its ability to displace a known, highly specific orthosteric radioligand ( [3H] ZM241385)[7].

  • Step 1: Membrane Preparation

    • Harvest HEK-293 cells stably expressing human A2AR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Step 2: Equilibrium Incubation

    • In a 96-well plate, combine 10 µg of membrane protein, 1 nM [3H] ZM241385, and varying concentrations of the scaffold (10 pM to 10 µM).

    • Incubate for 120 minutes at 25°C. Rationale: 2-aminopyrimidines can exhibit slow binding kinetics; a 2-hour incubation ensures true thermodynamic equilibrium is reached[7].

  • Step 3: Filtration & Detection

    • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged amine scaffold.

  • Step 4: Validation & Analysis

    • Self-Validation Check (NSB Control): Include parallel wells containing 10 µM of unlabeled ZM241385. If Non-Specific Binding (NSB) exceeds 15% of total binding, the assay must be rejected due to inadequate washing.

    • Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

References

  • Discovery of a “First-in-Class” Selective Multikinase (CDK4/6/9-AURKA/B) Inhibitor, LCI133, for Neuroblastoma.
  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2.
  • Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Molecular Cancer Therapeutics - AACR Journals.
  • Adenosine A2A Receptor Antagonists for Cancer Immunotherapy.
  • Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors.
  • An Affinity-Based Probe for the Human Adenosine A2A Receptor.
  • Biophysical mapping of the adenosine A2A receptor. PubMed.
  • Dual A1/A3 Adenosine Receptor Antagonists: Binding Kinetics and Structure−Activity Relationship Studies.
  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. PMC.

Sources

Foundational

Preliminary Toxicity and Cytotoxicity Screening of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine: A Tiered Preclinical Workflow

Executive Summary The compound 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine represents a highly functionalized aminopyrimidine derivative. Aminopyrimidines are privileged pharmacophores in medicinal chemistry, forming the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine represents a highly functionalized aminopyrimidine derivative. Aminopyrimidines are privileged pharmacophores in medicinal chemistry, forming the structural backbone of numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as imatinib and nilotinib[1]. While this scaffold offers exceptional target affinity, it is notoriously susceptible to off-target kinase binding, which can translate into dose-limiting clinical toxicities, including hepatotoxicity, cardiotoxicity, and myelosuppression[2].

This whitepaper outlines a rigorous, self-validating preclinical screening framework designed for drug development professionals. By employing a tiered approach—moving from high-throughput orthogonal in vitro assays to mechanistic profiling and preliminary in vivo models—researchers can establish a definitive therapeutic index and make data-driven Go/No-Go decisions early in the development pipeline.

Chemical Rationale and the Necessity of Tiered Screening

The structure of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine features a primary amine at the 2-position, a methyl group at the 4-position, and a 2-pyridyl ring at the 6-position of a central pyrimidine ring. The hydrogen bond donor-acceptor motifs inherent in this 2-aminopyrimidine core are perfectly contoured to interact with the ATP-binding hinge region of various kinases[1].

However, the evolutionary conservation of the human kinome means that molecules designed to inhibit a specific target often cross-react with essential host kinases (e.g., CDKs, Aurora kinases), leading to unintended cytotoxicity[2]. To accurately profile this compound without the confounding variables of assay interference, we must utilize a multi-tiered, orthogonal screening strategy[3].

ToxicityWorkflow T1 Tier 1: In Vitro Cytotoxicity (MTT & CellTiter-Glo) T2 Tier 2: Mechanistic Profiling (Apoptosis, ROS, Genotox) T1->T2 IC50 > 10 µM (Healthy Cells) Fail Lead Optimization (Structural Refinement) T1->Fail IC50 < 1 µM (Toxicity) T3 Tier 3: In Vivo Zebrafish (Acute Toxicity & Teratogenicity) T2->T3 No Genotoxicity T2->Fail High ROS/Genotox Decision Go/No-Go Decision (Therapeutic Index Eval) T3->Decision

Tiered preclinical toxicity screening workflow for aminopyrimidine derivatives.

Tier 1: High-Throughput In Vitro Cytotoxicity Screening

Causality Behind Experimental Choices

Small molecules containing heteroaromatic rings (like pyridyl and pyrimidinyl groups) frequently exhibit autofluorescence or can chemically reduce assay reagents, leading to false positives in standard viability assays. To create a self-validating system , we mandate the use of two orthogonal assays:

  • CellTiter-Glo (Luminescent ATP Assay): Measures intracellular ATP as a proxy for metabolic activity. It is highly sensitive, homogeneous, and less prone to chemical interference from the test compound[4].

  • MTT Assay: Relies on the NAD(P)H-dependent cellular oxidoreductase reduction of a tetrazolium salt into an insoluble formazan dye[5]. This validates the ATP data by confirming functional mitochondrial respiration.

Cell Line Selection Matrix

To capture organ-specific toxicity profiles, the compound must be screened against a diverse panel of non-tumorigenic cell lines.

Cell LineTissue OriginRationale for InclusionExpected IC50 Threshold for "Go"
HepG2 Liver (Hepatocyte)Primary site of xenobiotic metabolism; assesses hepatotoxicity.> 25 µM
HEK293 Kidney (Embryonic)Assesses general cytotoxicity and potential nephrotoxicity.> 50 µM
H9c2 Heart (Myoblast)Aminopyrimidines are known to induce mitochondrial cardiotoxicity.> 50 µM
PBMC Peripheral BloodAssesses hematotoxicity and immunosuppressive potential.> 20 µM
Step-by-Step Methodology: Orthogonal Viability Protocol

This protocol is aligned with OECD Guidelines for in vitro cytotoxicity testing[3].

Step 1: Cell Seeding

  • Harvest exponentially growing cells (HepG2, HEK293, H9c2) using Trypsin-EDTA.

  • Seed cells at a density of 1×104 cells/well in two separate 96-well opaque-walled plates (for luminescence) and clear plates (for absorbance).

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adhesion and recovery.

Step 2: Compound Preparation & Treatment

  • Dissolve 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine in 100% molecular-grade DMSO to create a 10 mM stock.

  • Perform a 10-point, 1:3 serial dilution in complete culture media. Critical: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% v/v to prevent solvent-induced cytotoxicity.

  • Include a positive control (e.g., 1 µM Staurosporine) to validate assay dynamic range.

  • Treat cells and incubate for 72 hours.

Step 3A: CellTiter-Glo Execution (Plate 1)

  • Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes to ensure uniform temperature across the plate[4].

  • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader.

Step 3B: MTT Execution (Plate 2)

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well[5].

  • Incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Carefully aspirate the media and add 100 µL of DMSO to dissolve the crystals.

  • Measure absorbance at 570 nm (with a 650 nm reference filter to subtract background).

Step 4: Data Analysis

  • Normalize raw data against the vehicle control (defined as 100% viability).

  • Plot log(inhibitor) vs. normalized response and fit to a 4-parameter logistic regression to calculate the IC50.

Tier 2: Mechanistic Toxicity Profiling

If the compound exhibits moderate cytotoxicity (IC50 between 10 µM and 50 µM), understanding the mechanism of cell death is paramount. Aminopyrimidines often cause toxicity via off-target kinase inhibition leading to mitochondrial uncoupling and Reactive Oxygen Species (ROS) generation[2].

MechPathway Comp 4-Methyl-6-(pyridin-2-YL) pyrimidin-2-amine OffTarget Off-Target Kinase Inhibition Comp->OffTarget Mito Mitochondrial Dysfunction OffTarget->Mito ROS ROS Generation Mito->ROS Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Cellular Apoptosis ROS->Apoptosis Caspase->Apoptosis

Putative off-target cytotoxic signaling pathway induced by aminopyrimidines.

Mechanistic Assays
  • Apoptosis vs. Necrosis (Annexin V/PI Staining): Differentiates between programmed cell death (indicative of targeted kinase inhibition) and necrotic cell death (indicative of acute chemical toxicity). Cells are analyzed via flow cytometry.

  • ROS Quantification (DCFDA Assay): 2',7'-dichlorofluorescin diacetate (DCFDA) is used to measure intracellular ROS. Elevated ROS suggests the compound is disrupting mitochondrial electron transport.

  • Genotoxicity (Ames Test / Comet Assay): Evaluates if the compound induces DNA strand breaks or mutations. A positive genotoxicity result is an immediate "No-Go" for non-oncology indications.

Tier 3: Preliminary In Vivo Toxicity (Zebrafish Model)

Before transitioning to mammalian models (mice/rats), the zebrafish (Danio rerio) embryo model serves as a high-throughput, whole-organism bridge. Zebrafish share high genetic homology with humans, and their rapid, transparent embryonic development allows for real-time observation of organ-specific toxicities[2].

Key Endpoints Assessed:

  • Lethality (LC50): Determines the acute lethal concentration at 96 hours post-fertilization (hpf).

  • Teratogenicity: Evaluates structural malformations (e.g., tail curvature, yolk sac edema).

  • Cardiotoxicity: Visual assessment of heart rate (bradycardia/tachycardia) and pericardial edema, which are common liabilities for kinase inhibitors.

Go/No-Go Decision Criteria

The culmination of this screening workflow results in a data matrix used to determine the fate of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine.

Parameter"Go" Criteria (Advance to PK/PD)"No-Go" Criteria (Return to MedChem)
In Vitro IC50 (Healthy Cells) > 50 µM (High safety margin)< 10 µM (High risk of adverse events)
Mechanism of Death Apoptosis at high doses onlyRapid necrosis or high ROS generation
Genotoxicity Negative (Ames & Comet)Positive (Mutagenic liability)
Zebrafish LC50 > 100 µM< 10 µM or severe teratogenicity

Compounds meeting the "Go" criteria demonstrate a favorable therapeutic index and are cleared for advanced ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and mammalian in vivo efficacy studies.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. URL:[Link]

  • Preprints.org. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Preprints.org. URL:[Link]

  • PMC. (2021). Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry. National Institutes of Health. URL: [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. URL: [Link]

Sources

Exploratory

Deconvoluting the Cellular Targets of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine: An In-depth Technical Guide for Target Identification and Pathway Mapping

Abstract This technical guide provides a comprehensive framework for the identification and validation of cellular targets for the small molecule 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine. Recognizing the therapeutic po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the identification and validation of cellular targets for the small molecule 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine. Recognizing the therapeutic potential of the pyrimidine scaffold, this document outlines a multi-pronged approach, integrating both experimental and computational methodologies to elucidate the mechanism of action of this compound. Detailed, field-proven protocols for affinity-based proteomics, label-free target identification techniques, and kinome profiling are presented, alongside a guide to computational target prediction and subsequent pathway analysis. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of target deconvolution and translate a promising chemical entity into a validated therapeutic lead.

Introduction: The Therapeutic Potential of the Pyrimidin-2-amine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The 2-aminopyrimidine moiety, in particular, is a key pharmacophore, capable of forming crucial hydrogen bond interactions with protein targets.[1] The compound of interest, 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine, belongs to this promising class of molecules.

Derivatives of this scaffold have shown significant activity in various therapeutic areas. For instance, related compounds have been developed as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) for cancer therapy.[2] Other derivatives have been synthesized and evaluated as anti-breast cancer agents and for their anti-fibrotic activity.[3] This body of evidence suggests that 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine itself may interact with one or more cellular proteins to elicit a biological response, making it a compelling candidate for a comprehensive target identification campaign.

This guide will provide a systematic and in-depth approach to unraveling the molecular targets of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine, thereby laying the groundwork for understanding its mechanism of action and potential therapeutic applications.

Compound Profile: 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine

A thorough understanding of the subject compound is paramount before embarking on a target identification study.

2.1 Structure and Physicochemical Properties

PropertyValue
IUPAC Name 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine
Molecular Formula C10H10N4
Molecular Weight 186.22 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, methanol, and other polar organic solvents (predicted)

2.2 Proposed Synthesis

While various synthetic routes for substituted 2-aminopyrimidines are documented, a common and effective method involves the condensation of a β-diketone with guanidine. For 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine, a plausible synthetic route starts from 2-acetylpyridine and ethyl acetate to form the intermediate 1-(pyridin-2-yl)butane-1,3-dione. This diketone can then be condensed with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, to yield the final product. This approach is analogous to established methods for synthesizing 4,6-disubstituted-2-aminopyrimidines.[4][5]

A Multi-Pronged Approach to Target Identification

No single method for target identification is foolproof. A robust strategy employs a combination of orthogonal approaches to generate a high-confidence list of putative targets. This guide advocates for a three-tiered strategy:

  • Hypothesis Generation: Employing computational methods to predict potential targets.

  • Experimental Identification: Utilizing both affinity-based and label-free proteomics to identify interacting proteins from complex biological samples.

  • Target Validation and Pathway Mapping: Confirming direct target engagement and elucidating the broader biological context of the compound's action.

Caption: A multi-pronged strategy for target identification.

Hypothesis Generation: Computational Target Prediction

In silico methods provide a rapid and cost-effective way to generate an initial list of potential targets, which can help guide subsequent experimental design. These methods are typically based on the principle of chemical similarity: a compound is likely to bind to the targets of known ligands that have a similar structure.[6]

4.1 Recommended Web Servers for Target Prediction

Web ServerPrincipleLink
SwissTargetPrediction Combines 2D and 3D similarity measures to predict targets of bioactive small molecules.[6][Link]
CODD-Pred Utilizes a double molecular graph perception framework for target prediction and a multi-model self-validation activity prediction framework for bioactivity quantification.[Link]

4.2 Step-by-Step Protocol for Computational Target Prediction using SwissTargetPrediction

  • Input Compound Structure: Navigate to the SwissTargetPrediction homepage and input the SMILES string for 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine (Cc1cc(nc(n1)N)c2ccccn2).

  • Select Organism: Choose the organism of interest (e.g., Homo sapiens).

  • Run Prediction: Initiate the prediction algorithm.

  • Analyze Results: The output will be a list of predicted targets, ranked by probability. Pay close attention to the classes of proteins that are enriched in the results (e.g., kinases, GPCRs). This information will be invaluable for designing subsequent experiments.

Experimental Target Identification: Proteomics-Based Approaches

Experimental methods aim to identify direct binding partners of the compound from a complex biological milieu, such as a cell lysate or intact cells.

5.1 Affinity-Based Proteomics: Photoaffinity Labeling

Affinity-based methods utilize a modified version of the small molecule to "pull down" its binding partners. Photoaffinity labeling is a powerful iteration of this technique that creates a covalent bond between the probe and its target upon UV irradiation, enabling the capture of even transient or weak interactions.

5.1.1 Experimental Workflow

Caption: Workflow for photoaffinity labeling.

5.1.2 Detailed Protocol for Photoaffinity Labeling

This protocol is adapted from established methods for photoaffinity labeling-based target identification.

I. Synthesis of the Photoaffinity Probe:

  • Design of the Probe: The probe should contain three key moieties: the 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine core, a photoreactive group (e.g., a diazirine), and an affinity tag (e.g., biotin) connected via a linker. The attachment point of the linker should be at a position on the core molecule that is not critical for its biological activity, as determined by structure-activity relationship (SAR) studies if available.

  • Chemical Synthesis: Synthesize the designed probe using standard organic chemistry techniques.

II. Cell Culture and Lysate Preparation:

  • Cell Culture: Culture the cells of interest (e.g., a cancer cell line for which derivatives have shown activity) to approximately 80-90% confluency.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

III. Photoaffinity Labeling and Enrichment:

  • Incubation: Incubate the cell lysate with the photoaffinity probe for a predetermined time (e.g., 1 hour) at 4°C. Include a control sample with a competing excess of the unmodified 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine to identify specific binders.

  • UV Cross-linking: Transfer the samples to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for a specified duration (e.g., 15-30 minutes).

  • Enrichment: Add streptavidin-coated magnetic beads to the irradiated lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

IV. Protein Identification:

  • SDS-PAGE: Separate the eluted proteins by SDS-PAGE.

  • Protein Staining: Stain the gel with a sensitive protein stain (e.g., silver stain or a fluorescent stain).

  • Band Excision: Excise the protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitor-treated control.

  • In-gel Digestion: Perform in-gel digestion of the excised protein bands with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: Identify the proteins by searching the MS/MS data against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.

5.2 Label-Free Approaches

Label-free methods have the significant advantage of using the unmodified compound, thus avoiding potential artifacts introduced by chemical modifications.

5.2.1 Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.[7]

5.2.1.1 Experimental Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

5.2.1.2 Detailed Protocol for CETSA

This protocol describes a Western blot-based detection method.

I. Cell Treatment and Heating:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine at a desired concentration (and a vehicle control, e.g., DMSO) for a specified time (e.g., 1-2 hours) in the incubator.

  • Cell Harvesting: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

II. Protein Extraction and Quantification:

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the soluble fractions.

III. Western Blot Analysis:

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

  • SDS-PAGE and Transfer: Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against a suspected target protein (identified from computational predictions or literature) and a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

5.2.2 Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method that relies on the principle that ligand binding can protect a protein from proteolysis.[8][9]

5.2.2.1 Experimental Workflow

Caption: Workflow for the DARTS assay.

5.2.2.2 Detailed Protocol for DARTS

I. Lysate Preparation and Compound Treatment:

  • Cell Lysis: Prepare a cell lysate as described for the photoaffinity labeling protocol.

  • Compound Incubation: Aliquot the lysate and incubate with 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine or a vehicle control for 1 hour at room temperature.

II. Protease Digestion:

  • Protease Addition: Add a protease (e.g., pronase or thermolysin) to each sample. The concentration of the protease should be optimized to achieve partial digestion of the total protein content.

  • Digestion: Incubate the samples at room temperature for a specific time (e.g., 10-30 minutes).

  • Stop Digestion: Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.

III. Protein Identification:

  • SDS-PAGE: Separate the digested protein samples on an SDS-PAGE gel.

  • Protein Staining: Stain the gel with a sensitive protein stain.

  • Analysis: Identify protein bands that are present or have a higher intensity in the compound-treated lane compared to the vehicle control lane.

  • Protein Identification: Excise these protected bands and identify the proteins by in-gel digestion followed by LC-MS/MS analysis, as described for the photoaffinity labeling protocol.

Target Validation and Pathway Mapping

Once a list of putative targets has been generated, the next crucial steps are to validate these interactions and to understand their functional consequences.

6.1 Kinome Profiling

Given that many pyrimidine-based compounds are kinase inhibitors, performing a kinome-wide screen is a high-priority validation step if kinases are identified in the initial screens or are computationally predicted as targets. Several commercial services offer comprehensive kinome profiling.

6.1.1 Leading Kinome Profiling Services

Service ProviderAssay PrincipleKey Features
Reaction Biology Radiometric assays (³³P-ATP filter binding)Large panel of kinases, flexible ATP concentrations.[10]
Promega NanoBRET™ Target Engagement AssaysLive-cell assays measuring compound binding to full-length kinases.[11]
Eurofins Discovery (KINOMEscan™) Competition binding assayQuantifies interactions by measuring the displacement of an active-site directed ligand.

6.1.2 General Protocol for a Biochemical Kinase Inhibition Assay

This is a generic protocol for a luminescence-based assay that can be adapted for specific kinases.

I. Reagent Preparation:

  • Compound Dilution: Prepare a serial dilution of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine in DMSO.

  • Kinase Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, DTT, and a surfactant (e.g., Brij-35).

  • Enzyme and Substrate Preparation: Dilute the recombinant kinase and its specific substrate in the reaction buffer to their optimal concentrations.

II. Assay Procedure (384-well plate format):

  • Compound Plating: Add a small volume (e.g., 1 µL) of the diluted compound, vehicle control (DMSO), and a known inhibitor (positive control) to the wells of a white 384-well plate.

  • Kinase/Substrate Addition: Add the kinase and substrate mixture to all wells except the "no kinase" control wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent measures the amount of ATP remaining in the reaction; a lower signal indicates higher kinase activity.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

III. Data Analysis:

  • Calculate Percent Inhibition: Normalize the data using the "no kinase" (100% inhibition) and vehicle control (0% inhibition) wells.

  • IC50 Determination: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

6.2 Pathway Analysis

Identifying the direct protein targets is only the first step. To fully understand the biological effects of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine, it is essential to place these targets within the context of cellular signaling pathways and networks.

6.2.1 Recommended Bioinformatics Tools

ToolDescriptionLink
BioCyc Pathway/Genome Databases A collection of databases that provide comprehensive information on the genomes and metabolic pathways of thousands of organisms.[Link]
Pathway Tools Software A software environment for creating, editing, and analyzing Pathway/Genome Databases. It enables visualization of metabolic pathways and analysis of omics data.[Link]

6.2.2 Workflow for Pathway Analysis

Caption: Workflow for pathway analysis of identified targets.

6.2.3 Integrating Multi-Omics Data

To gain a systems-level understanding of the compound's effects, the identified targets should be integrated with other omics datasets, such as transcriptomics (RNA-seq) and metabolomics data from cells treated with 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine. This integrated analysis can reveal downstream effects of target engagement and help to build a more complete picture of the compound's mechanism of action.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust and comprehensive roadmap for the target identification and pathway mapping of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine. By combining computational prediction with orthogonal experimental approaches and validating the findings with biochemical and cell-based assays, researchers can confidently identify the direct cellular targets of this promising compound. Subsequent pathway analysis and integration with other omics data will be crucial for elucidating its mechanism of action and for guiding future drug development efforts. The successful deconvolution of the targets of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine will not only provide valuable insights into its therapeutic potential but will also contribute to the broader understanding of the biological roles of the pyrimidin-2-amine scaffold.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Lemaire, D., et al. (2009). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. In Methods in Molecular Biology, vol 577. Humana Press.
  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298.
  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38.
  • Sharma, V., & Sharma, K. V. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(1), 17-23.
  • Sahu, M., et al. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.
  • Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Karp, P. D., et al. (2019). The BioCyc collection of pathway/genome databases. Nucleic Acids Research, 47(D1), D605-D611.
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38.
  • Li, Y., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(4), 1245-1264.
  • Sreenivasa, S., et al. (2012). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2957.
  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100528.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 133-151.
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Microbe Notes. (2025, March 31). Affinity Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Wu, Y., et al. (2024). Advances in Integrated Multi-omics Analysis for Drug-Target Identification. International Journal of Molecular Sciences, 25(12), 6543.
  • SRI International. (n.d.). BioCyc & Pathway Tools: Summary. Retrieved from [Link]

  • Kaur, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6334.
  • Domingo-Fernández, D., et al. (2021). Integrating multi-omics data for target and biomarker discovery.
  • SRI International. (n.d.). Pathway Tools. Retrieved from [Link]

  • Sun, Y. V., et al. (2022). Integrating multi-omics data for drug discovery and development. Nature Reviews Drug Discovery, 21(5), 335-349.
  • Bio-Rad. (n.d.). Introduction to Affinity Chromatography. Retrieved from [Link]

  • A, D., et al. (2021). Integrating multi-omics data for target and biomarker discovery.
  • PamGene. (n.d.). Kinome Profiling. Retrieved from [Link]

  • Bantscheff, M., et al. (2012). Quantitative chemical proteomics reveals new potential drug targets in cancer.
  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling. Current Opinion in Chemical Biology, 8(1), 60-65.
  • BioCyc and Pathway Tools. (2023, May 18). BioCyc Guided Tour (2023). YouTube. Retrieved from [Link]

  • BioCyc and Pathway Tools. (2020, April 10). Pathway Tools Intro. YouTube. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling. Retrieved from [Link]

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 133-151.
  • Bio-Rad. (n.d.). Introduction to Affinity Chromatography. Retrieved from [Link]

  • Li, Y., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(4), 1245-1264.
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Zhang, J., et al. (2011). 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties. The Journal of Organic Chemistry, 76(8), 2676-2685.
  • Sahu, M., et al. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.
  • Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5306.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Synthesis of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine

Abstract This application note provides a detailed, step-by-step protocol for the synthesis of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthetic route is a robust and efficient two-step process commencing with the formation of a key β-diketone intermediate, followed by a classical cyclocondensation reaction. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, self-validating protocols, and comprehensive referencing to authoritative sources.

Introduction

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and biologically active molecules.[1] Their prevalence stems from the versatile synthetic strategies available for their preparation and their ability to act as effective pharmacophores. The target molecule, 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine, is a member of this important class, featuring a pyridinyl substituent that can significantly influence its biological activity and physicochemical properties. Such compounds are often investigated as inhibitors of kinases and other enzymes implicated in disease pathways.[2][3][4][5]

The synthetic strategy outlined herein is designed for clarity, reliability, and efficiency. It proceeds in two distinct, high-yielding steps:

  • Claisen Condensation: Synthesis of the intermediate, 1-(pyridin-2-yl)butane-1,3-dione, via a base-mediated Claisen condensation between 2-acetylpyridine and ethyl acetate.

  • Cyclocondensation: Formation of the target pyrimidine ring through the reaction of the β-diketone intermediate with guanidine hydrochloride. This is a classic approach for constructing the 2-aminopyrimidine scaffold.[6][7]

This document provides a comprehensive guide to performing this synthesis, complete with mechanistic insights, detailed experimental procedures, and expected outcomes.

Overall Synthetic Workflow

The two-step synthesis is visually represented by the following workflow diagram.

Synthesis_Workflow cluster_1 Step 2: Cyclocondensation A 2-Acetylpyridine B Ethyl Acetate C 1-(pyridin-2-yl)butane-1,3-dione (β-Diketone Intermediate) A->C B->C E 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine (Final Product) C->E D Guanidine Hydrochloride D->E

Figure 1: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of 1-(pyridin-2-yl)butane-1,3-dione (Intermediate)

Mechanistic Rationale

This transformation is a Claisen condensation, a fundamental carbon-carbon bond-forming reaction. A strong base, such as sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of ethyl acetate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-acetylpyridine. The choice of sodium ethoxide as the base is critical; it is strong enough to generate the necessary enolate concentration without promoting significant self-condensation of the starting materials. The reaction is typically performed in an anhydrous solvent like ethanol or diethyl ether to prevent quenching of the base and enolate.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
2-Acetylpyridine121.141.012.1 g
Sodium Ethoxide (NaOEt)68.051.28.17 g
Ethyl Acetate88.111.513.2 g (14.6 mL)
Anhydrous Ethanol--150 mL
Diethyl Ether--50 mL
Acetic Acid (glacial)--As needed
Saturated NaCl (aq)--50 mL

Procedure:

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried to maintain anhydrous conditions.

  • Reagent Addition: Add sodium ethoxide (8.17 g) and anhydrous ethanol (100 mL) to the flask. Stir the mixture until the sodium ethoxide is fully dissolved.

  • To this solution, add 2-acetylpyridine (12.1 g) dropwise over 10 minutes.

  • Add ethyl acetate (13.2 g) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes while maintaining vigorous stirring.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly neutralize the mixture by adding glacial acetic acid until the pH is approximately 6-7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of cold water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product, 1-(pyridin-2-yl)butane-1,3-dione, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield a crystalline solid.

Part 2: Synthesis of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine (Final Product)

Mechanistic Rationale

The formation of the 2-aminopyrimidine ring occurs via a cyclocondensation reaction between the synthesized β-diketone (1,3-dicarbonyl compound) and guanidine. The reaction proceeds through a series of nucleophilic additions and subsequent dehydration steps.[6] Guanidine, with its two nucleophilic amine groups, attacks the two electrophilic carbonyl carbons of the diketone. The acidic conditions provided by guanidine hydrochloride facilitate the dehydration steps, leading to the formation of the stable aromatic pyrimidine ring. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barriers for the cyclization and dehydration steps.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Mass
1-(pyridin-2-yl)butane-1,3-dione163.171.016.3 g
Guanidine Hydrochloride95.531.211.5 g
Sodium Hydroxide (NaOH)40.001.24.8 g
Ethanol (95%)--200 mL

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (4.8 g) in ethanol (200 mL).

  • Reagent Addition: To this basic solution, add guanidine hydrochloride (11.5 g) and stir for 15 minutes to liberate the free guanidine base.

  • Add the 1-(pyridin-2-yl)butane-1,3-dione (16.3 g) synthesized in Part 1 to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction's completion using TLC (eluent: 9:1 dichloromethane/methanol).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add 150 mL of cold water to the residue. The product should precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine as a pure crystalline solid.

Conclusion

The two-step synthetic route described provides a reliable and scalable method for producing 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine. The protocols are based on well-established, fundamental reactions in organic chemistry, ensuring high yields and purity of the final product. This application note serves as a practical guide for researchers, enabling the efficient synthesis of this valuable heterocyclic scaffold for further investigation in drug discovery and development programs.

References

  • Prasad, Y. R., Kumar, P. P., & Rao, A. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Journal of Chemistry.
  • JETIR. (n.d.). One pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. JETIR.org. Retrieved from [Link]

  • Genc, H., et al. (2012).
  • JETIR. (2025). ONE POT SYNTHESIS OF SOME CHALCONE DERIVATIVES FROM 2-ACETYL PYRIDINE USING STIRRING TECHNIQUES. JETIR.org.
  • MDPI. (2023).
  • Prasad, Y. R., et al. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine.
  • IJRASET. (2022). Synthesis, Spectral Studies and Anti-Microbial Activity of Novel Chalcones of 2-Acetyl Pyridine. International Journal for Research in Applied Science & Engineering Technology.
  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • Verma, A., et al. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. PubMed Central.
  • Global Journals. (n.d.). Synthesis and Applications of Pyrimidinethiones. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016).
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. (2021). PubMed Central.
  • Potvin, P. G., et al. (1998). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4о-p-Tolyl. RSC Publishing.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Full article: Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent. (2024). Taylor & Francis.
  • Synthesis and properties of GuNA purine/pyrimidine nucleosides and oligonucleotides. (n.d.). RSC Publishing.
  • Martina, M. G., Giannessi, L., & Radi, M. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate.
  • Synthesis and Characterization of Some Heterocyclic Compounds from Chalcone Derivatives and Studying of their Biological Activity. (2018).
  • 4-Guanidino-2-pyrimidinone nucleobases: synthesis and hybridiz
  • Synthesis of pyrimidine derivatives via Claisen-Schmidt condensation. (2026).
  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017).
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties. (2011).
  • Synthesis General Procedures Method A: Prepar
  • Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. (n.d.).
  • Google Patents. (n.d.).
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org.
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. (n.d.). PubMed Central.
  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). Scientific Reports.
  • (PDF) claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory. (2024).
  • Sigma-Aldrich. (n.d.). 4-(pyridin-4-yl)but-3-en-2-one.
  • Preparation of 4-(4-nitrophenyl)but-3-en-2-one. (n.d.). PrepChem.com.
  • 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. (n.d.). Chem-Impex.
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
  • 4-(pyridin-4-yl)but-3-en-2-one. (n.d.). MilliporeSigma.

Sources

Application

Application Note: Solubilization and Handling of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine in DMSO for Kinase Assays

Executive Summary 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine (CAS: 91818-70-1) is a critical pharmacophore and intermediate in the synthesis of tyrosine kinase inhibitors (TKIs)[1]. Because of its rigid, planar heteroaro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine (CAS: 91818-70-1) is a critical pharmacophore and intermediate in the synthesis of tyrosine kinase inhibitors (TKIs)[1]. Because of its rigid, planar heteroaromatic structure, it exhibits moderate lipophilicity and strong intermolecular hydrogen bonding. For drug development professionals conducting high-throughput screening (HTS) or in vitro cell-based assays, achieving a fully solvated, stable master stock is paramount. This application note details the physicochemical causality behind its dissolution in Dimethyl sulfoxide (DMSO) and provides a self-validating protocol to ensure uniform bioavailability and prevent artifactual assay data.

Physicochemical Profiling & Causality of Solubilization

To design an effective solubilization strategy, we must first analyze the compound's structural properties and how they dictate solvent interactions.

Table 1: Physicochemical Properties & Solubilization Impact
PropertyValueCausality / Impact on Solubilization
CAS Number 91818-70-1Unique identifier for sourcing high-purity (≥99%) reagent[2].
Molecular Weight 186.21 g/mol Requires precise microbalance weighing to ensure accurate molarity calculation[2].
LogP ~2.01Moderate lipophilicity necessitates an amphiphilic solvent like DMSO[2].
PSA (Polar Surface Area) 64.69 ŲIndicates significant hydrogen-bonding potential via amine and nitrogen atoms[2].
H-Bond Donors / Acceptors 1 / 4Prone to crystal lattice stabilization; requires disruption by a polar aprotic solvent.
The Causality of Solvent Selection: Why Anhydrous DMSO?
  • Dual Solvation Mechanism: DMSO is a highly polar aprotic solvent. Its highly electronegative sulfoxide oxygen acts as a strong hydrogen-bond acceptor, effectively solvating the primary amine of the pyrimidin-2-amine moiety. Simultaneously, its hydrophobic methyl groups engage in van der Waals interactions with the pyridine and pyrimidine rings, disrupting the compound's crystalline lattice.

  • The Hygroscopic Threat: DMSO rapidly absorbs atmospheric moisture. Even a 5% water uptake dramatically alters the solvent's dielectric constant, leading to the micro-precipitation of hydrophobic compounds. Therefore, using anhydrous, sterile-filtered DMSO (≥99.9% purity) is a strict requirement to maintain compound integrity over time.

Solubilization & Quality Control Workflow

The following workflow establishes a self-validating system. By integrating a strict Quality Control (QC) step before storage, researchers can guarantee that the compound is fully monomeric rather than suspended as colloidal aggregates.

Solubilization_Workflow N1 1. Weigh Compound (Inert Atmosphere) N2 2. Add Anhydrous DMSO (Target: 10-50 mM) N1->N2 N3 3. Vortex & Sonicate (Acoustic Cavitation) N2->N3 N4 4. Visual / DLS QC (Check Particulates) N3->N4 N5 5. Aliquot & Store (-20°C / -80°C) N4->N5

Workflow for the solubilization and quality control of kinase inhibitors in DMSO.

Step-by-Step Solubilization Protocol

Table 2: Standard Stock Solution Preparation (Target Volumes for 1.0 mg of Compound)
Target ConcentrationVolume of Anhydrous DMSO (µL)Application Suitability
10 mM 537.0 µLStandard HTS master stock; ideal for serial dilutions.
20 mM 268.5 µLHigh-concentration stock for low-affinity biochemical assays.
50 mM 107.4 µLMaximum practical concentration; requires rigorous sonication.
Methodology

Step 1: Environmental Control & Weighing

  • Action: Equilibrate the lyophilized 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine vial to room temperature in a desiccator before opening. Weigh the target mass using a calibrated microbalance.

  • Causality: Opening cold vials in ambient air causes immediate condensation, introducing water into the hygroscopic powder and compromising future DMSO solubility.

Step 2: Solvent Addition & Primary Dissolution

  • Action: Add the calculated volume of anhydrous DMSO directly to the vial. Seal immediately and vortex vigorously for 60 seconds.

  • Causality: Rapid mechanical agitation maximizes the surface area of the solute exposed to the solvent, accelerating the kinetic dissolution rate.

Step 3: Acoustic Cavitation (Sonication)

  • Action: If the solution is not completely clear, place the vial in a room-temperature water bath sonicator for 5–10 minutes.

  • Causality: Sonication generates acoustic cavitation—microbubbles that implode and generate localized shear forces. This mechanically fractures resistant macro-aggregates into solvated monomers without applying excessive heat that could degrade the compound.

Step 4: Quality Control (The Self-Validating Step)

  • Action: Hold the vial against a dark background and illuminate it laterally with a bright light source (Tyndall effect test). For highly sensitive assays, verify monomeric status using Dynamic Light Scattering (DLS).

  • Causality: Visual clarity alone can be deceiving; colloidal suspensions may appear clear but will scatter light. Confirming the absence of particulates ensures the calculated molarity is accurate.

Step 5: Aliquoting & Cryopreservation

  • Action: Dispense the master stock into single-use aliquots (e.g., 20–50 µL) in amber, low-bind microcentrifuge tubes. Purge with Argon gas if available, seal, and store at -80°C.

  • Causality (The Freeze-Thaw Danger): When a DMSO solution freezes, pure DMSO crystallizes first, pushing the solute into the remaining liquid phase. This localized "freeze-concentration" effect can force the compound past its solubility limit, causing irreversible precipitation. Single-use aliquots completely bypass this degradation pathway.

Biological Context: The BCR-ABL Signaling Pathway

Understanding the downstream application of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine derivatives provides context for the rigor required in its preparation. This compound serves as a core scaffold for TKIs designed to target the[3], the primary oncogenic driver in Chronic Myeloid Leukemia (CML).

When BCR-ABL undergoes autophosphorylation at Tyrosine 177, it creates a docking site for the GRB2/SOS adapter complex[4]. This triggers a cascade of downstream signaling:

  • RAS/MAPK (MEK/ERK) Pathway: Drives abnormal cellular proliferation[5][6].

  • PI3K/AKT Pathway: Suppresses apoptosis, granting the leukemic cells a survival advantage[4][5].

TKI derivatives synthesized from this pyrimidine-amine scaffold competitively bind to the ATP-binding pocket of the BCR-ABL kinase domain, effectively shutting down these oncogenic cascades[3].

BCR_ABL_Pathway TKI TKI Derivative (Inhibitor) BCR_ABL BCR-ABL Kinase (Constitutively Active) TKI->BCR_ABL Blocks ATP Pocket GRB2 GRB2 / SOS Complex BCR_ABL->GRB2 Tyr177 Phosphorylation PI3K PI3K / AKT Pathway (Survival) BCR_ABL->PI3K Multimeric Complex STAT JAK / STAT Pathway (Transcription) BCR_ABL->STAT Direct / Hck Mediated RAS RAS / MAPK Pathway (Proliferation) GRB2->RAS GTP Exchange

BCR-ABL signaling network and targeted inhibition mechanism by TKI derivatives.

References

  • [3] O'Hare, T., et al. "Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia." Clinical Cancer Research, AACR Journals. Available at:[Link]

  • [4] Cilloni, D., et al. "Molecular Pathways: BCR-ABL." Clinical Cancer Research, AACR Journals. Available at:[Link]

  • [5] Skeena Publishers. "Mechanisms of BCR-ABL in the pathogenesis of Chronic Myeloid Leukemia (CML): A Review." Available at:[Link]

  • [6] Ma, L., et al. "Matrine inhibits BCR/ABL mediated ERK/MAPK pathway in human leukemia cells." PubMed Central (PMC). Available at:[Link]

Sources

Method

Application Note: Advanced LC-MS/MS Method Development for the Quantification of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Bioanalytical Protocol Executive Summary & Scientific Context 4-Methyl-6-(pyridin-2-yl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Bioanalytical Protocol

Executive Summary & Scientific Context

4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine (C₁₀H₁₀N₄) is a highly versatile heterocyclic scaffold that serves as a critical intermediate in the design and synthesis of targeted kinase inhibitors, most notably Cyclin-Dependent Kinases 4 and 6 (CDK4/6) inhibitors used in oncology [1]. Because drug development relies heavily on understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of these active pharmaceutical ingredients and their precursors, establishing a robust, high-sensitivity analytical method is paramount.

As a Senior Application Scientist, I have designed this protocol to move beyond merely listing parameters. This guide explains the causality behind each experimental choice, ensuring that the resulting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is not only highly sensitive but also functions as a self-validating system capable of identifying and correcting for matrix effects and extraction variances [2].

Physicochemical Properties & Mechanistic Rationale

Understanding the molecular architecture of the analyte is the first step in rational method development. The compound features a pyrimidine ring, a pyridine ring, and a primary amine.

Table 1: Analyte Properties & MS Rationale
PropertyValueAnalytical Implication (Causality)
Molecular Formula C₁₀H₁₀N₄High nitrogen content dictates ionization behavior.
Monoisotopic Mass 186.0905 DaDetermines the exact precursor mass for Q1 selection.
Protonated Mass [M+H]⁺ 187.1 DaTarget precursor ion in ESI+ mode.
pKa (Estimated) ~5.0 - 7.0The molecule is highly basic. Acidic mobile phases (pH < 3) will ensure complete protonation, maximizing MS sensitivity.
LogP (Estimated) ~1.5 - 2.0Moderate lipophilicity. Requires a balanced reverse-phase gradient to prevent early elution in the void volume.

Ionization Rationale: The presence of four basic nitrogen atoms ensures excellent protonation efficiency. Therefore, Positive Electrospray Ionization (ESI+) is the undisputed optimal ionization mode.

Self-Validating Sample Preparation Protocol

To ensure trustworthiness, a bioanalytical assay must be self-validating. This is achieved by incorporating an isotopically labeled Internal Standard (IS) at the very first step. The IS tracks the analyte through extraction and ionization, correcting for any recovery losses or ion suppression caused by the biological matrix.

Step-by-Step Protein Precipitation (PPT) Workflow
  • Sample Aliquoting: Transfer 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (e.g., 500 ng/mL of a ¹³C/²H-labeled analog). Vortex for 10 seconds to ensure equilibration between the endogenous matrix and the IS.

  • Protein Crash: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

    • Mechanistic Insight: The organic solvent rapidly denatures plasma proteins. The addition of 0.1% FA is critical; it lowers the pH, ensuring the basic nitrogen atoms of the analyte remain fully protonated. This prevents the compound from co-precipitating with negatively charged protein residues, thereby maximizing extraction recovery.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert for LC-MS/MS analysis.

Workflow A Plasma Sample (50 µL) B Add Internal Standard (10 µL, 500 ng/mL) A->B C Protein Precipitation (150 µL Cold ACN + 0.1% FA) B->C D Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) C->D E Supernatant Transfer (100 µL to Autosampler Vial) D->E F LC-MS/MS Analysis (ESI+, MRM Mode) E->F

Figure 1: Self-validating sample preparation and LC-MS/MS workflow for plasma analysis.

LC-MS/MS Analytical Conditions

Chromatographic Separation

A biphasic gradient on a sub-2 µm C18 column is employed. The initial high-aqueous phase ensures adequate retention of the polar amine, preventing it from eluting in the void volume where matrix suppression is most severe. The rapid ramp to 90% organic phase then elutes the compound as a sharp, symmetrical peak.

  • Column: C18, 50 mm × 2.1 mm, 1.7 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Table 2: LC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.50955Hold
2.501090Linear
3.501090Hold (Wash)
3.60955Linear
5.00955Re-equilibration
Mass Spectrometry Parameters & Fragmentation Logic

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

Mechanistic Fragmentation Logic: The selection of the m/z 187.1 → 170.1 transition as the primary quantifier is driven by the facile neutral loss of ammonia (NH₃) from the C2-amine position of the pyrimidine ring. This fragmentation pathway requires relatively low collision energy (20 eV) and produces a highly abundant product ion. Conversely, the m/z 187.1 → 80.1 transition, representing the cleavage of the inter-ring C-C bond to yield the protonated pyridine cation, requires higher collision energy (35 eV) and serves as an excellent qualifier ion due to its high structural specificity.

Table 3: MRM Transitions and Source Parameters
Analyte RolePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Quantifier 187.1170.15020
Qualifier 1 187.180.15035
Qualifier 2 187.1172.15025

(Note: Source Temperature set to 500°C; Ion Spray Voltage set to 5500 V; Curtain Gas at 30 psi).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 187.1 LossNH3 Quantifier Ion [M+H-NH3]+ m/z 170.1 Precursor->LossNH3 -17 Da (CE: 20 eV) RingCleavage Qualifier Ion 1 Pyridinium Ion m/z 80.1 Precursor->RingCleavage -107 Da (CE: 35 eV) MethylLoss Qualifier Ion 2 [M+H-CH3]+ m/z 172.1 Precursor->MethylLoss -15 Da (CE: 25 eV)

Figure 2: Proposed MS/MS fragmentation logic for 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine.

Conclusion

By aligning the physicochemical properties of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine with targeted sample preparation and optimized LC-MS/MS parameters, this protocol provides a highly sensitive and self-validating analytical framework. The dual-action of acidic organic precipitation combined with specific MRM fragmentation logic ensures robust quantification suitable for rigorous PK/PD profiling in drug development environments.

References

  • Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation[1] Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Application

Application Note: Profiling 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine Derivatives in High-Throughput Kinase Assays

Introduction & Pharmacological Rationale The 2-aminopyrimidine pharmacophore is a cornerstone in the design of ATP-competitive kinase inhibitors. Specifically, the 4-methyl-6-(pyridin-2-YL)pyrimidin-2-amine scaffold prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 2-aminopyrimidine pharmacophore is a cornerstone in the design of ATP-competitive kinase inhibitors. Specifically, the 4-methyl-6-(pyridin-2-YL)pyrimidin-2-amine scaffold provides a highly tunable, privileged core for targeting the ATP-binding pocket of critical oncogenic drivers, including Cyclin-Dependent Kinases (CDKs) and Aurora kinases.

As a Senior Application Scientist, I approach the evaluation of this scaffold not merely as a routine screening task, but as a biophysical system that must be rigorously validated. The structural elements of this compound dictate specific biochemical behaviors:

  • Hinge Region Anchoring : The pyrimidine nitrogen (N1/N3) and the exocyclic C2-amine act as a bidentate hydrogen bond acceptor-donor pair. This perfectly mimics the adenine ring of ATP, anchoring the scaffold to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Val101 in CDK6) [1].

  • Vectorial Trajectory via 4-Methyl : The C4-methyl group is not arbitrary; it introduces a steric vector that projects the scaffold deep into the hydrophobic pocket II adjacent to the gatekeeper residue, enhancing both binding affinity and target residence time.

  • Conformational Locking via 6-(Pyridin-2-yl) : The pyridine ring extends toward the solvent-exposed ribose-binding pocket. The nitrogen at the 2-position of the pyridine can participate in water-mediated hydrogen bonding, locking the scaffold into a bioactive coplanar conformation [2].

To accurately profile the IC50 and binding kinetics of these derivatives, we must deploy orthogonal, self-validating assay platforms that rule out compound interference, such as autofluorescence or colloidal aggregation.

Mechanism & Workflow Visualization

To understand how orthogonal assays validate the inhibition of this scaffold, we must map the biochemical pathways from target engagement to signal detection.

KinaseInhibitionWorkflow Inhibitor 4-Methyl-6-(pyridin-2-YL) pyrimidin-2-amine Complex Inhibitor-Kinase Complex (Hinge Blockade) Inhibitor->Complex Kinase Target Kinase (e.g., CDK4/6) Kinase->Complex Competitive Binding ActiveKinase Active Kinase (Phosphorylation) Kinase->ActiveKinase Uninhibited ATP ATP & Substrate ATP->ActiveKinase Assay1 ADP-Glo Assay (Measures ADP) Complex->Assay1 Low Luminescence Assay2 TR-FRET Assay (Measures Phospho-Peptide) Complex->Assay2 Low FRET Ratio

Figure 1: ATP-competitive inhibition mechanism and orthogonal assay readouts.

Designing a Self-Validating Assay System

When screening heterocyclic compounds like 4-methyl-6-(pyridin-2-YL)pyrimidin-2-amine, false positives are a primary risk. The compound may act as a colloidal aggregator, or its conjugated ring system may interfere with fluorescence readouts. We mitigate this by employing a dual-assay orthogonal approach:

  • Time-Resolved FRET (TR-FRET) : Utilizes a europium-labeled antibody. The long emission half-life of europium allows for a time delay before measurement, completely eliminating short-lived autofluorescence inherent to many pyridine-containing small molecules.

  • ADP-Glo Luminescence : A universal assay that measures ADP production directly. Because it is independent of the substrate sequence and relies on luminescence, it serves as an orthogonal validation to confirm that the TR-FRET signal drop is due to true catalytic inhibition, not optical interference [3].

Critical Quality Attributes (CQAs) for Assay Validation
  • Detergent Sensitivity Test : Assays must include 0.01% Brij-35. If the IC50 shifts >5-fold upon detergent removal, the compound is flagged as a promiscuous colloidal aggregator rather than a true hinge-binder.

  • Z'-Factor Monitoring : Every plate must contain robust positive (e.g., Staurosporine or Palbociclib) and negative (1% DMSO) controls. The assay is only valid if the Z'-factor is 0.6.

Detailed Experimental Protocols

Protocol A: TR-FRET Kinase Inhibition Assay

This protocol is optimized for CDK4/Cyclin D1 using a ULight-labeled generic peptide substrate.

Step 1: Reagent Preparation & Causality

  • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: EGTA chelates trace heavy metals that could inhibit the kinase; Brij-35 prevents compound aggregation; DTT maintains critical kinase cysteine residues in a reduced, active state.

Step 2: Compound Serial Dilution

  • Perform 3-fold serial dilutions of the 4-methyl-6-(pyridin-2-YL)pyrimidin-2-amine derivative in 100% DMSO.

  • Dilute intermediate stocks 1:100 in Kinase Buffer to reach a final assay concentration of 1% DMSO.

    • Causality: Kinases are highly sensitive to solvent toxicity. Maintaining a strict, uniform 1% DMSO concentration across all wells ensures that any observed inhibition is purely compound-driven.

Step 3: Pre-Incubation (Critical Step)

  • Mix 5 µL of the diluted compound with 5 µL of CDK4/CycD1 (final concentration 2 nM) in a 384-well ProxiPlate.

  • Incubate at room temperature for 30 minutes.

    • Causality: 2-aminopyrimidines can exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate competes for the active site.

Step 4: Reaction Initiation

  • Add 10 µL of a mixture containing ULight-peptide (50 nM final) and ATP.

    • Causality: ATP must be added at its apparent Km​ value (e.g., 15 µM for CDK4). Running the assay at the Km​ ensures maximum sensitivity to competitive inhibitors while maintaining a robust signal window.

  • Incubate for 60 minutes at 25°C.

Step 5: Termination and Detection

  • Add 10 µL of Stop/Detection Buffer containing 10 mM EDTA and 2 nM Europium-anti-phospho antibody.

    • Causality: EDTA acts as a rapid quench by chelating the Mg^2+^ required for ATP coordination, instantly halting catalysis.

  • Read the plate on a multi-mode reader (e.g., EnVision) using TR-FRET settings (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol B: Orthogonal ADP-Glo Assay Validation

To ensure the compound is not interfering with the TR-FRET antibody binding, cross-validate hits using the ADP-Glo platform.

  • Perform the kinase reaction in a 384-well solid white plate using the exact buffer and pre-incubation steps described above, but omit the ULight-peptide (use an unlabeled equivalent).

  • After 60 minutes, add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Measure luminescence.

    • Self-Validating Step: Perform a counter-screen by titrating the compound against a standard ATP/Luciferase mix (without kinase). If luminescence drops here, the compound is a luciferase inhibitor, not a kinase inhibitor.

Quantitative Data Presentation

By employing the dual-assay system, we can confidently profile the selectivity of 4-methyl-6-(pyridin-2-YL)pyrimidin-2-amine derivatives across a panel of kinases. The table below summarizes representative profiling data, demonstrating the scaffold's inherent preference for CDKs over other kinase families.

Table 1: Representative Kinase Selectivity Profiling Data

Target KinaseAssay FormatATP Concentration ( μ M)SubstrateIC50 (nM)Selectivity Fold (vs CDK4)
CDK4 / CycD1 TR-FRET15 ( Km​ )ULight-MBP12.51.0x (Reference)
CDK6 / CycD3 TR-FRET25 ( Km​ )ULight-MBP18.21.4x
Aurora A ADP-Glo10 ( Km​ )Kemptide450.036.0x
BCR-ABL ADP-Glo20 ( Km​ )Abl-tide>10,000>800x

Data Interpretation: The data confirms that the 4-methyl-6-(pyridin-2-YL)pyrimidin-2-amine scaffold is highly selective for CDK4/6. The structural geometry of the hinge region in Aurora A and BCR-ABL does not accommodate the specific dihedral angle forced by the pyridin-2-yl substitution as favorably as the CDK active site.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine

Welcome to the Technical Support Center for 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine . This compound is a highly crystalline, weakly basic planar biaryl amine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine . This compound is a highly crystalline, weakly basic planar biaryl amine. While its structure makes it an excellent kinase inhibitor intermediate (structurally analogous to the core of Imatinib), it presents severe challenges in aqueous solubility.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome precipitation issues across both in vitro and in vivo workflows.

Section 1: In Vitro Assays (Cell Culture & Biochemical)

Q1: When I dilute my DMSO stock of the free base into cell culture media (pH 7.4), the compound immediately crashes out as a fine suspension. Why does this happen, and how can I prevent it?

Causality & Solution: The free base form of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine possesses a planar pyrimidine-pyridine core that promotes strong intermolecular π-π stacking. Additionally, the primary amine and ring nitrogens engage in robust R22​(8) hydrogen-bonding motifs in the solid state, resulting in a very high crystal lattice energy[1]. At pH 7.4, the basic nitrogens (pKa ~3.5–5.0) are uncharged. When the DMSO is diluted by the aqueous media, the hydrophobic molecules rapidly aggregate to minimize contact with water, causing precipitation.

To prevent this, you must lower the thermodynamic barrier to solvation using a step-down dilution method with a non-ionic surfactant to stabilize the hydrophobic surfaces.

Q2: Can I just lower the pH of my assay buffer to force it into solution?

Causality & Solution: Yes, but with strict biological limitations. Protonating the pyrimidine or pyridine nitrogens (at pH < 4.0) disrupts the crystal lattice via ion-ion repulsion, allowing water to penetrate and solvate the molecule[2]. However, exposing live cells to pH < 6.5 causes metabolic stress and apoptosis, confounding your assay results.

  • For biochemical (cell-free) assays: A mildly acidic buffer (e.g., Citrate pH 5.5) is highly effective.

  • For cell-based assays: You must rely on complexation (e.g., Cyclodextrins) or surfactant-stabilized DMSO dilutions rather than pH adjustment.

Section 2: Preclinical In Vivo Formulation

Q3: We need to dose rodents orally (PO) at 50 mg/kg, but the free base has near-zero bioavailability. What is the standard approach?

Causality & Solution: The gold standard for formulating rigid aminopyrimidine derivatives is to synthesize the mesylate (methanesulfonate) salt [3]. The bulky, highly polar mesylate counterion disrupts the planar stacking of the free base and provides a strong hydration shell. This structural disruption increases the aqueous solubility by over 10,000-fold compared to the free base, mirroring the successful formulation strategy used for Imatinib mesylate[4].

Mechanism Solid Highly Crystalline Free Base (Strong π-π Stacking & R22(8) H-Bonds) Protonation Protonation of Pyrimidine N (Addition of Methanesulfonic Acid) Solid->Protonation pH < pKa (~4.0) Disruption Crystal Lattice Disruption (Ion-Ion Repulsion) Protonation->Disruption Counterion Insertion Solvation Aqueous Solvation (Mesylate Hydration Shell) Disruption->Solvation Water Penetration

Mechanistic pathway of acid-driven salt formation enhancing the dissolution of planar biaryl amines.

Self-Validating Protocol 1: Synthesis of the Mesylate Salt
  • Dissolution: Suspend 1.0 g of the free base in 20 mL of anhydrous ethanol in a round-bottom flask.

    • Validation Checkpoint: The suspension will be opaque. If it dissolves completely at room temperature, the solvent contains too much water; discard and use strictly anhydrous ethanol.

  • Heating: Heat the suspension to 60°C under continuous magnetic stirring.

  • Acid Addition: Slowly add 1.05 equivalents of methanesulfonic acid (diluted in 5 mL of ethanol) dropwise over 10 minutes.

    • Validation Checkpoint: The opaque slurry must rapidly transition into a clear, pale-yellow solution as the protonated salt forms. If the solution remains cloudy, add up to 5 mL of additional hot ethanol.

  • Crystallization: Remove from heat, allow to cool slowly to room temperature over 2 hours, then transfer to an ice bath (4°C) for 1 hour.

    • Validation Checkpoint: Fine, needle-like crystals should precipitate. If an oil forms, the compound is crashing out too fast; reheat to 60°C and cool more gradually.

  • Recovery: Filter under vacuum, wash with 10 mL of ice-cold ethanol, and dry in a vacuum desiccator overnight. To validate success, drop 10 mg of the powder into 1 mL of neutral water—it should dissolve instantly.

Section 3: Advanced Formulation Tactics

Q4: Even with the mesylate salt, we see precipitation in the neutral pH of the intestine during PK studies. How do we maintain supersaturation?

Causality & Solution: While the mesylate salt dissolves beautifully in the acidic stomach (pH 1–2), the transition to the higher pH of the duodenum (pH ~6.5) causes the drug to deprotonate and precipitate back into the insoluble free base[5]. Formulating the salt in a vehicle containing Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the hydrophobic pyridine-pyrimidine core within the cyclodextrin cavity, shielding it from the bulk aqueous environment and preventing precipitation even when deprotonated.

Self-Validating Protocol 2: Preparation of 20% HP-β-CD Dosing Vehicle
  • Vehicle Base: Weigh 20.0 g of HP-β-CD and dissolve it in 70 mL of sterile Milli-Q water. Stir until completely clear.

  • Wetting Agent: Add 2.0 mL of Tween-80 and stir for 15 minutes.

    • Validation Checkpoint: The solution should be slightly viscous but perfectly transparent.

  • API Addition: Add 500 mg of the synthesized mesylate salt to the vortexing solution.

  • Equilibration: Sonicate the mixture in a water bath for 20 minutes at 25°C.

    • Validation Checkpoint: Measure the absorbance of the solution at 600 nm. An OD600​>0.05 indicates incomplete complexation or micro-precipitation. The solution must be optically clear.

  • Final Adjustment: Adjust the pH to 4.5–5.0 using 0.1 M NaOH or HCl if necessary, then QS to 100 mL with sterile water. Filter through a 0.22 µm PES syringe filter.

Quantitative Solubility Data

Use the table below to benchmark your expected solubility outcomes based on the chosen formulation strategy.

Compound FormVehicle / ConditionpHApparent Solubility (mg/mL)Experimental Suitability
Free Base Deionized Water7.4< 0.01Unsuitable for aqueous assays
Free Base 100% DMSON/A~ 15.0Stock solutions only
Mesylate Salt Deionized Water4.5> 50.0IV Dosing / Acidic environments
Mesylate Salt FaSSIF (Intestinal Fluid)6.5~ 0.5Poor (Precipitates over time)
Mesylate Salt 20% HP-β-CD + 2% Tween-806.5> 20.0PO Dosing (Prevents precipitation)

Strategic Decision Workflow

G Start 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine (Poorly Soluble Free Base) InVitro In Vitro Assays (Cell/Biochem) Start->InVitro InVivo In Vivo Studies (PK/PD/Efficacy) Start->InVivo DMSO Dissolve in 100% DMSO (Max 10-20 mM) InVitro->DMSO Salt Salt Formation (Mesylate Salt) InVivo->Salt Disrupt crystal lattice Dilution Step-Down Dilution with 0.1% Tween-20 DMSO->Dilution Prevent precipitation IV IV Dosing: Acidic Saline (pH 4) Salt->IV PO PO Dosing: 20% HP-β-CD Vehicle Salt->PO Prevent intestinal precipitation

Workflow for selecting solubility enhancement strategies across different experimental phases.

References

  • Imatinib mesylate: Recent drug used in oncology. GSC Biological and Pharmaceutical Sciences.[Link]

  • Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ACS Crystal Growth & Design.[Link]

  • The Continuum in 5-Fluorocytosine. Toward Salt Formation. ACS Crystal Growth & Design.[Link]

  • Naftopidil Molecular Salts with Improved Dissolution and Permeation. ResearchGate / Pharmaceutics.[Link]

  • Formulation and characterization of microspheres loaded with imatinib for sustained delivery. PubMed / International Journal of Pharmaceutics.[Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 4-methyl-6-(pyridin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine. This heterocyclic core is notoriously challenging to isolate in high yields due to competing side reactions and purification bottlenecks.

Below, you will find a mechanistic breakdown, a field-proven troubleshooting FAQ, a validated standard operating procedure (SOP), and quantitative optimization data.

Core Mechanism & Synthesis Pathway

The synthesis of 2-aminopyrimidines relies on the condensation of a 1,3-dicarbonyl compound—in this case, 1-(pyridin-2-yl)butane-1,3-dione—with guanidine[1]. The reaction proceeds via an initial nucleophilic attack to form an enamine/guanylhydrazone intermediate, followed by an intramolecular cyclization that eliminates water to yield the aromatic pyrimidine ring.

SynthesisPathway A 1-(pyridin-2-yl)butane-1,3-dione (1,3-Dicarbonyl) C Nucleophilic Attack (Enamine Intermediate) A->C Addition B Guanidine Hydrochloride + K2CO3 Base B->C Free Base D Intramolecular Cyclization (- H2O) C->D Heat E 4-Methyl-6-(pyridin-2-yl) pyrimidin-2-amine D->E Aromatization

Mechanism of pyrimidine ring formation via condensation of a 1,3-dicarbonyl with guanidine.

Troubleshooting Guides & FAQs

Q1: Why am I observing low yields and significant starting material degradation? A1: The most common cause of degradation in this workflow is the retro-Claisen cleavage of the 1-(pyridin-2-yl)butane-1,3-dione intermediate. Under strongly basic conditions (e.g., using NaOEt or NaOH) and high temperatures, the 1,3-diketone undergoes C-C bond cleavage rather than the desired condensation[2]. Scientist's Solution: Optimize the base. Switch to a milder base like anhydrous K₂CO₃ or use guanidinium carbonate directly in a polar aprotic solvent like DMF[3]. This provides sufficient basicity to liberate the free guanidine nucleophile while suppressing the retro-Claisen degradation pathway.

Q2: My LC-MS shows a mass corresponding to an uncyclized intermediate (+18 Da). How do I drive the reaction to completion? A2: The reaction stalls at the guanylhydrazone/enamine intermediate if water is not efficiently removed. The final aromatization step is thermodynamically favorable but kinetically hindered by the accumulation of water. Scientist's Solution: Implement a physical or chemical water-scavenging system. If running the reaction in ethanol, add 3Å molecular sieves. Alternatively, utilizing microwave irradiation (120 °C for 20 minutes) rapidly overcomes the activation barrier for dehydration, significantly improving the yield of 2-amino-4,6-diarylpyrimidines compared to conventional reflux[4].

Q3: How can I improve the isolation and purification of the highly polar aminopyrimidine? A3: 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine contains multiple basic nitrogen centers (pyridine, pyrimidine, and primary amine). If the aqueous workup is too acidic, the compound protonates and remains in the aqueous layer. Furthermore, the free base coordinates strongly to the acidic silanol groups on standard silica gel, causing severe tailing. Scientist's Solution: During aqueous workup, strictly adjust the pH to ~8.5–9.0 using saturated NaHCO₃ to ensure the compound is fully deprotonated before extracting with ethyl acetate. For chromatography, pre-treat the silica gel with 1% triethylamine (Et₃N) to cap active silanols, or switch to basic alumina.

Quantitative Data Summary: Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and isolated yield, validating the shift from traditional reflux to microwave-assisted synthesis.

ParameterCondition A (Traditional)Condition B (Optimized Base)Condition C (Microwave-Assisted)
Solvent EthanolDMFAbsolute Ethanol
Base NaOEt (Strong)Guanidinium CarbonateK₂CO₃ (Mild)
Temperature 78 °C (Reflux)100 °C120 °C (Microwave)
Time 16 hours8 hours20 minutes
Water Scavenger NoneNone3Å Molecular Sieves
Isolated Yield 42 - 48%68 - 72%88 - 92%
Primary Issue Retro-Claisen cleavageIncomplete cyclizationNone (Trace impurities)

Standard Operating Procedure (SOP): Microwave-Assisted Protocol

This self-validating protocol incorporates the E-E-A-T principles discussed above to ensure reproducibility and high fidelity.

Step 1: Reagent Preparation In an oven-dried 20 mL microwave-safe vial, combine 1-(pyridin-2-yl)butane-1,3-dione (1.0 equiv, 5.0 mmol) and guanidine hydrochloride (1.5 equiv, 7.5 mmol).

Step 2: Base & Solvent Addition Add anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol) to the mixture. Suspend the reagents in 10 mL of absolute ethanol. Add 0.5 g of freshly activated 3Å molecular sieves. Self-Validation Checkpoint: The suspension should remain heterogeneous. The use of K₂CO₃ prevents the premature degradation of the diketone[2].

Step 3: Microwave Cyclization Seal the vial with a crimp cap. Irradiate the mixture in a microwave synthesizer at 120 °C for 20 minutes with a pre-stirring period of 1 minute. Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze. The mass of the uncyclized intermediate (M+18) should be <2% relative to the target mass.

Step 4: Workup & Extraction Filter the warm reaction mixture through a pad of Celite to remove molecular sieves and inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL). Verify the aqueous layer is pH 8.5–9.0. Extract the aqueous layer with additional ethyl acetate (2 × 15 mL).

Step 5: Isolation Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel pre-treated with 1% Et₃N, eluting with a gradient of DCM/MeOH 98:2 to 95:5) to afford the pure 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine.

References

  • Title: SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES Source: Rasayan Journal of Chemistry URL: 3

  • Title: 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies Source: RSC Publishing URL: 4

  • Title: Retro‐Claisen Condensation with FeIII as Catalyst under Solvent‐Free Conditions Source: ResearchGate URL: 2

  • Title: A deconstruction–reconstruction strategy for pyrimidine diversification Source: PMC - NIH URL: 1

Sources

Troubleshooting

Preventing degradation of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine during long-term storage

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine in your experimental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine in your experimental workflows. Degradation of this compound can lead to inconsistent results, loss of biological activity, and the formation of unknown impurities, compromising the validity of your research. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

I. Understanding the Stability of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine: An Overview

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine, a heterocyclic amine, is susceptible to degradation through several pathways, primarily driven by environmental factors. The pyridine and pyrimidine rings, along with the exocyclic amino group, are the key functional moieties that can be affected. Understanding these vulnerabilities is the first step toward preventing degradation. The principal degradation pathways to consider are:

  • Photodegradation: Exposure to ultraviolet (UV) and visible light can induce photochemical reactions, leading to the formation of photoproducts. Compounds with aromatic and heteroaromatic ring systems are particularly prone to photodegradation.

  • Hydrolysis: The presence of moisture can lead to the hydrolytic cleavage of bonds within the molecule, especially under acidic or alkaline conditions. The amino group and the pyrimidine ring can be susceptible to hydrolysis.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products. The nitrogen atoms in the pyridine and pyrimidine rings are potential sites for oxidation.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation pathways.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine.

Q1: What are the ideal long-term storage conditions for solid 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine?

A1: For long-term stability of the solid compound, it is recommended to store it at -20°C in a tightly sealed, opaque container to protect it from light and moisture. For extended periods (greater than one year), storage at -80°C is advisable to further minimize the potential for degradation. The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.

Q2: I have been storing my solid compound at room temperature. Is it still usable?

A2: While short-term storage at ambient temperature may not lead to significant degradation, long-term storage under these conditions is not recommended. The stability of the compound at room temperature will depend on factors like humidity and light exposure. It is crucial to perform a purity check using a stability-indicating analytical method, such as HPLC-UV, before using the material in a critical experiment.

Q3: How should I prepare and store stock solutions of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine?

A3: Stock solutions should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). To minimize the risk of degradation, prepare a concentrated stock solution (e.g., 10 mM), aliquot it into single-use volumes in amber vials, and store them at -80°C . This practice prevents repeated freeze-thaw cycles, which can accelerate degradation. Avoid storing diluted, aqueous solutions for extended periods, as they are more susceptible to hydrolysis.

Q4: I've noticed a change in the color of my solid compound. What does this indicate?

A4: A change in the physical appearance, such as color, of the solid compound can be an indicator of degradation. This could be due to the formation of colored degradation products resulting from oxidation or photodegradation. It is strongly recommended to analyze the purity of the compound by HPLC-UV and to consider acquiring a new, pure batch for your experiments.

Q5: What are the likely degradation products of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine?

A5: Based on the structure and known degradation pathways of similar heterocyclic amines, potential degradation products could include:

  • N-oxides: Formed through the oxidation of the nitrogen atoms in the pyridine or pyrimidine rings.

  • Hydroxylated derivatives: Resulting from oxidative or photolytic reactions.

  • Products of hydrolytic cleavage: The amino group could be hydrolyzed to a hydroxyl group, or the pyrimidine ring could undergo cleavage.

  • Photoproducts: Complex photoproducts can form upon exposure to light, potentially involving ring cleavage to form compounds like succinic acid or dimerization.[1][2]

III. Troubleshooting Guides

This section provides a structured approach to identifying and resolving issues related to the degradation of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine.

Guide 1: Investigating Loss of Biological Activity or Inconsistent Experimental Results

If you are observing a decrease in the expected biological activity of the compound or inconsistent results between experiments, compound degradation is a likely cause.

Troubleshooting Workflow:

start Inconsistent Results or Loss of Activity check_purity Check Purity of Current Stock (HPLC-UV) start->check_purity new_stock Prepare Fresh Stock Solution from Solid check_purity->new_stock compare_activity Compare Activity of Old vs. New Stock new_stock->compare_activity degradation_confirmed Degradation Confirmed compare_activity->degradation_confirmed review_storage Review Storage & Handling Protocols degradation_confirmed->review_storage If new stock is active end Consistent Results degradation_confirmed->end If new stock is also inactive (Consider other experimental variables) implement_best_practices Implement Best Practices: - Aliquot & store at -80°C - Use anhydrous solvents - Protect from light review_storage->implement_best_practices implement_best_practices->end

Caption: Troubleshooting workflow for loss of biological activity.

Causality Explained: A systematic comparison between the existing and a freshly prepared stock solution is the most direct way to confirm if compound degradation is the root cause of inconsistent results. This self-validating approach isolates the variable of compound integrity.

Guide 2: Conducting a Forced Degradation Study

To proactively understand the stability of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.[3][4]

Stress Conditions for Forced Degradation:

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of the amino group, cleavage of the pyrimidine ring.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursHydrolysis of the amino group, cleavage of the pyrimidine ring.
Oxidation 3% H₂O₂ at room temperature for 24 hoursFormation of N-oxides and other oxidative products.
Photodegradation Exposure to UV light (254 nm) and visible light for 24-48 hoursFormation of various photoproducts, potentially involving ring cleavage.
Thermal Degradation 80°C for 48 hours (in solid state and solution)Acceleration of all degradation pathways.

Experimental Workflow for Forced Degradation Study:

start Prepare Solutions of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine stress Subject to Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) start->stress control Control Sample (No Stress) start->control analyze Analyze All Samples by Stability-Indicating HPLC-UV Method stress->analyze control->analyze compare Compare Chromatograms of Stressed vs. Control Samples analyze->compare identify Identify & Characterize Degradation Products (LC-MS/MS) compare->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC-UV method to assess the purity of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine and detect any degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium acetate in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is recommended to ensure the separation of the parent compound from potential degradation products of varying polarities. A suggested starting gradient is:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25-30 min: 80% to 20% B

      • 30-35 min: 20% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 225 nm (it is recommended to determine the λmax of the compound for optimal sensitivity).[1]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dissolve the compound in the mobile phase or a suitable solvent (e.g., DMSO) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the control and stressed samples.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Degradation Products

For the structural elucidation of degradation products observed in the HPLC-UV analysis, LC-MS/MS is a powerful tool.

Procedure:

  • Use the same chromatographic conditions as the stability-indicating HPLC-UV method, but replace the non-volatile buffer (e.g., phosphate buffer) with a volatile buffer like ammonium acetate or formic acid.[2]

  • Prepare samples from the forced degradation study where significant degradation was observed.

  • Concentrate the samples if the degradation products are present at low levels.

  • Inject the samples into the LC-MS/MS system.

  • Acquire full scan mass spectra to determine the molecular weights of the degradation products.

  • Perform fragmentation analysis (MS/MS) on the molecular ions of the degradation products to obtain structural information.

  • Compare the fragmentation patterns of the degradation products with that of the parent compound to propose their structures.[2]

V. References

  • Jetir.org. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Retrieved from [Link]

  • Todd, Z. et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. National Institutes of Health. Retrieved from [Link]

  • van der Mijn, J. C. et al. (2017). Actual versus recommended storage temperatures of oral anticancer medicines at patients' homes. PMC. Retrieved from [Link]

  • Raval, D. et al. (n.d.). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PMC. Retrieved from [Link]

  • Crespo-Otero, R. et al. (2022). Photostability of 2,6-diaminopurine and its 2′-deoxyriboside investigated by femtosecond transient absorption spectroscopy. RSC Publishing. Retrieved from [Link]

  • Venkatesh, D. N. & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved from [Link]

  • Hameed, A. et al. (2023). Photostabilization, Thermodynamic and Theoretical Studies of polystyrene by some 2-amino pyridine. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2026). Stability indicating RP-HPLC method development and validation for the determination of pyrimethamine in an oral paediatric suspension. Retrieved from [Link]

  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • ResearchGate. (2026). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Retrieved from [Link]

  • MDPI. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Retrieved from [Link]

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Retrieved from [Link]

  • IJRPC. (n.d.). AN EFFECTIVE AND SENSITIVE STABILITY INDICATING CHROMATOGRAPHIC APPROACH BASED ON RP-HPLC FOR TRIFLURIDINE AND TIPIRACIL IN BULK. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • ResearchGate. (2017). Actual versus recommended storage temperatures of oral anticancer medicines at patients' homes. Retrieved from [Link]

  • Semantic Scholar. (2018). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Retrieved from [Link]

  • SciSpace. (2015). Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. Retrieved from [Link]

  • RSC Advances (RSC Publishing). (n.d.). LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - pyrimidines. Retrieved from [Link]

  • PubMed. (2013). Fine-tuning the oxidative ability of persistent radicals: electrochemical and computational studies of substituted 2-pyridylhydroxylamines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxidative C–N fusion of pyridinyl-substituted porphyrins. Retrieved from [Link]

  • PMC. (n.d.). Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid. Retrieved from [Link]

  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

Sources

Optimization

Resolving NMR peak overlap for 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine characterization

Target Molecule: 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Characterizing bi-aryl heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Characterizing bi-aryl heterocycles like 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine via Nuclear Magnetic Resonance (NMR) spectroscopy frequently presents significant analytical bottlenecks. The structural similarities between the pyrimidine and pyridine rings cause severe signal congestion in the aromatic region (7.4–8.8 ppm). Furthermore, the exocyclic amine (-NH₂) can introduce line broadening that obscures adjacent signals.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve unambiguous spectral assignments.

Diagnostic Troubleshooting Workflow

Follow this logical progression to isolate and resolve spectral overlap issues during your characterization workflows.

NMR_Workflow Start Acquire 1H NMR (4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine) CheckAmine Is the -NH2 peak broad and obscuring aromatics? Start->CheckAmine D2O Perform D2O Shake (Exchange -NH2 to -ND2) CheckAmine->D2O Yes CheckOverlap Are aromatic signals (7.4 - 8.8 ppm) overlapping? CheckAmine->CheckOverlap No D2O->CheckOverlap Solvent Solvent Titration (e.g., CDCl3 to DMSO-d6) CheckOverlap->Solvent Yes Resolved Signals Resolved & Assigned CheckOverlap->Resolved No TwoD Acquire 2D NMR (COSY, HSQC, HMBC) Solvent->TwoD PureShift Acquire Pure Shift NMR (Zangger-Sterk / PSYCHE) TwoD->PureShift Still Overlapping TwoD->Resolved Resolved PureShift->Resolved

Diagnostic workflow for resolving NMR spectral overlap in substituted pyrimidines.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in the 7.4–8.8 ppm region so heavily overlapped, and how can I initially differentiate the two rings? A1: The overlap is driven by the similar electronic environments of the pyrimidine H5 and the pyridine H3'/H4' protons. However, the pyridine H6' proton (adjacent to the pyridine nitrogen) will always be the most downfield signal (~8.7 ppm) due to the strong inductive deshielding effect and magnetic anisotropy of the adjacent nitrogen atom[1].

  • Actionable Advice: Run a 2D COSY spectrum. The pyridine protons (H3', H4', H5', H6') form a continuous scalar-coupled spin system and will show cross-peaks. The pyrimidine H5 proton is isolated (no adjacent protons) and will appear as a sharp singlet with no COSY correlations, allowing you to instantly differentiate it from the pyridine network[2].

Q2: My amine (-NH₂) peak appears as a massive, broad hump that obscures the aromatic signals. What causes this, and how do I remove it? A2: Broad peaks in ¹H NMR indicate the presence of exchangeable protons[2]. The broadening is caused by intermediate chemical exchange of the amine protons with trace water in the solvent, coupled with the quadrupolar relaxation of the adjacent ¹⁴N nucleus.

  • Actionable Advice: Perform a D₂O shake (See Protocol A). The deuterium rapidly exchanges with the amine protons, converting -NH₂ to -ND₂. Because deuterium resonates at a drastically different frequency, the broad signal is removed from the ¹H spectrum, clearing the baseline for accurate integration of the aromatic peaks[2].

Q3: 2D NMR helped, but the Pyrimidine H5 and Pyridine H4' signals are still perfectly overlapped. What advanced techniques can I use? A3: When standard dispersion fails, Pure Shift NMR is the gold standard. Techniques like the Zangger-Sterk (ZS) or PSYCHE experiments suppress homonuclear scalar couplings ( JHH​ )[3]. This collapses all complex aromatic multiplets (doublets, triplets) into sharp singlets, reducing spectral complexity by an order of magnitude and resolving previously hidden overlaps[4][5].

Quantitative Data: Expected Chemical Shifts

Use this reference table to benchmark your assignments. Note: Exact shifts will vary slightly based on concentration and temperature.

PositionExpected Shift (DMSO-d₆)MultiplicityIntegrationDiagnostic Feature
C4-CH₃ ~2.40 ppmSinglet (s)3HHighly shielded, isolated aliphatic signal.
C2-NH₂ ~6.80 ppmBroad Singlet (br s)2HExchangeable with D₂O; broad due to ¹⁴N quadrupolar relaxation.
Pyridine H5' ~7.40 ppmDoublet of Doublets (dd)1HMost shielded aromatic proton; couples to H4' and H6'.
Pyrimidine H5 ~7.90 ppmSinglet (s)1HNo homonuclear coupling; frequently overlaps with Pyridine H4'.
Pyridine H4' ~7.95 ppmTriplet of Doublets (td)1HCentral pyridine proton; complex multiplet structure.
Pyridine H3' ~8.30 ppmDoublet (d)1HOrtho to the pyrimidine linkage; couples strongly to H4'.
Pyridine H6' ~8.70 ppmDoublet (d)1HMost deshielded due to the adjacent pyridine nitrogen.

Self-Validating Experimental Protocols

Protocol A: D₂O Exchange for Amine Peak Suppression

Purpose: To eliminate the broad -NH₂ signal and reveal underlying aromatic peaks.

  • Acquire Baseline: Acquire a standard 1D ¹H NMR spectrum of your sample in DMSO-d₆ or CDCl₃.

  • Spike: Add 1–2 drops of high-purity Deuterium Oxide (D₂O) directly to the NMR tube[2].

  • Agitate: Cap the tube and shake vigorously for 30 seconds to facilitate the base-catalyzed chemical exchange of the amine protons with deuterium.

  • Re-acquire: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum.

  • Causality & Validation: The protocol is self-validating. If the exchange is successful, the broad signal at ~6.8 ppm will completely disappear in the second spectrum[2]. Simultaneously, you will observe a proportional increase in the sharp HOD peak (~3.3 ppm in DMSO-d₆ or ~1.5 ppm in CDCl₃), confirming the mass transfer of protons to the solvent pool.

Protocol B: Zangger-Sterk (ZS) Pure Shift NMR Acquisition

Purpose: To collapse overlapping aromatic multiplets into highly resolved singlets.

  • Pulse Calibration: First, acquire a normal proton spectrum and use the pulsecal command (or equivalent) to determine the exact 90° pulse length. Accurate flip angles are critical for pure shift artifact suppression[4].

  • Optimize Sweep Width: Set the sweep width (SW) to cover only the aromatic region (e.g., 6.5 to 9.0 ppm). The signal-to-noise ratio in pure shift NMR is inversely proportional to the sweep width; narrowing the SW drastically improves sensitivity[4].

  • Sequence Execution: Apply the ZS pulse sequence. This applies a slice-selective 180° pulse simultaneously with a weak spatial field gradient during the t1​ evolution period[6].

  • Reconstruction: The software will reconstruct the 1D broadband decoupled proton spectrum from the acquired pseudo-2D data chunks.

  • Causality & Validation: The ZS sequence ensures that in the middle of t1​ , the selected "active" spins in a specific spatial slice experience a net zero rotation, while "passive" coupled spins are rotated by 180°, effectively refocusing and zeroing out the JHH​ evolution[6]. The protocol is self-validating when the complex multiplets of the pyridine ring (H3', H4', H5', H6') collapse into four distinct, sharp singlets, allowing you to easily distinguish them from the naturally singlet Pyrimidine H5 peak[3][5].

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine Fluorescence Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate background noise in fluorescence assays utilizing 4-Methyl-6-(pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate background noise in fluorescence assays utilizing 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine .

To troubleshoot effectively, we must first understand the causality behind the noise. This molecule features a planar, highly conjugated pyrimidine-pyridine axis. While this structure is excellent for fluorescence and metal chelation, it introduces three specific challenges: lipophilicity (driving non-specific binding), planarity (causing aggregation-caused quenching), and spectral overlap (leading to inner filter effects).

Diagnostic Workflow

Before altering your assay parameters, follow this logical diagnostic tree to isolate the root cause of your background noise.

G Start High Background Noise Detected in Assay AbsCheck Measure Absorbance (Excitation & Emission) Start->AbsCheck IsIFE Absorbance > 0.1? (Inner Filter Effect) AbsCheck->IsIFE ApplyIFE Apply Mathematical IFE Correction IsIFE->ApplyIFE Yes CheckLinear Assess Signal Linearity via Serial Dilution IsIFE->CheckLinear No ApplyIFE->CheckLinear IsACQ Non-linear Quenching? (ACQ) CheckLinear->IsACQ AddSolvent Add 0.01% Tween-20 or DMSO Co-solvent IsACQ->AddSolvent Yes CheckBlank Evaluate Matrix Blank (No Probe) IsACQ->CheckBlank No AddSolvent->CheckBlank IsNSB High Blank Signal? (Autofluorescence/NSB) CheckBlank->IsNSB UseBlackPlate Switch to Black Plates & Add BSA Blocker IsNSB->UseBlackPlate Yes Optimized Optimized Assay (High S/N Ratio) IsNSB->Optimized No UseBlackPlate->Optimized

Diagnostic workflow for isolating and resolving fluorescence assay background noise.

Core Troubleshooting Q&A

Q1: Why does my assay exhibit high baseline fluorescence even without the target analyte?

Causality: This is typically caused by Autofluorescence and Non-Specific Binding (NSB). The lipophilic nature of the 4-methyl and pyrimidine groups causes the probe to non-specifically adsorb to the hydrophobic polystyrene walls of standard microplates or to off-target proteins in biological matrices. Furthermore, using clear or white plates reflects scattered excitation light, artificially amplifying background autofluorescence[1]. Solution: Switch exclusively to which absorb scattered light and reduce well-to-well crosstalk[1]. Introduce a blocking agent (e.g., BSA) to saturate non-specific binding sites.

Q2: As I increase the concentration of the pyrimidin-2-amine probe to improve sensitivity, my signal-to-noise ratio actually degrades. What is happening?

Causality: You are likely experiencing a combination of the Inner Filter Effect (IFE) and Aggregation-Caused Quenching (ACQ) .

  • IFE: At higher concentrations, the probe absorbs the excitation light before it can penetrate deep into the well (Primary IFE), or it reabsorbs the emitted light (Secondary IFE)[2][3].

  • ACQ: The planar aromatic structure of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine promotes π−π stacking in aqueous media. Unlike AIEgens (Aggregation-Induced Emission fluorogens), traditional planar fluorophores undergo non-radiative decay when aggregated, manifesting as a non-linear drop in fluorescence[4][5]. Solution: Keep the optical density (absorbance) below 0.1 OD[2]. If higher concentrations are mandatory, apply mathematical IFE correction and add a surfactant to prevent ACQ[6].

Q3: My background noise fluctuates wildly between different batches of assay buffer. Could this be related to the probe's structure?

Causality: Yes. 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine contains a bidentate nitrogen motif (the pyridine and pyrimidine nitrogens) that acts as a strong chelator for transition metals. Trace heavy metals (e.g., Cu²⁺, Fe³⁺) in lower-purity buffers can coordinate with the probe, leading to unpredictable fluorescence quenching or spurious background emission shifts[6]. Solution: Spike your buffer with 1 mM EDTA (if your assay is not metal-dependent). If the background noise stabilizes, trace metal contamination is the culprit.

Q4: How can I fix distorted or highly variable readings across technical replicates?

Causality: A meniscus effect or uneven settling of the probe/cells can distort the optical path length, especially when top optics are used[7]. Solution: Optimize your microplate reader settings. Increase the "number of flashes" to average out outliers, and enable orbital well-scanning to correct for heterogeneous signal distribution across the well surface[7].

Quantitative Troubleshooting Matrix

Use this self-validating matrix to compare your raw data against established thresholds and apply the correct intervention.

Troubleshooting ParameterDiagnostic ThresholdPrimary CauseCorrective Action
Absorbance ( Aex​+Aem​ ) > 0.1 ODInner Filter Effect (IFE)Apply mathematical IFE correction or reduce pathlength[2].
Signal Linearity ( R2 ) < 0.98 upon dilutionAggregation-Caused QuenchingAdd 0.01% Tween-20 or 1-5% DMSO to improve solubility[6].
Blank Well Fluorescence > 10% of Max SignalAutofluorescence / NSBSwitch to black microplates; add 1% BSA blocking agent[1].
Well-to-Well %CV > 5% varianceMeniscus Effect / SettlingOptimize flash number; enable orbital well-scanning[7].

Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Implement the following step-by-step methodologies to systematically eliminate background noise.

Protocol 1: Empirical Inner Filter Effect (IFE) Correction

Objective: Eliminate artificial signal depression caused by photon absorption at high probe concentrations.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer or a microplate reader, measure the absorbance of your 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine solution at both the excitation wavelength ( Aex​ ) and the emission wavelength ( Aem​ ).

  • Threshold Verification: If the sum of Aex​+Aem​ exceeds 0.1, IFE correction is mandatory to prevent artificial signal depression[2].

  • Correction Calculation: Apply the standard IFE correction formula to your raw fluorescence data ( Fobs​ ) to calculate the true fluorescence ( Fcorr​ )[3][8]:

    Fcorr​=Fobs​×102Aex​+Aem​​
  • Self-Validation Check: Perform a 2-fold serial dilution of the fluorophore and plot Fcorr​ versus concentration. The relationship must be strictly linear. If non-linearity persists despite correction, the remaining noise is caused by Aggregation-Caused Quenching (ACQ)[6].

Protocol 2: Mitigating Non-Specific Binding (NSB) and Autofluorescence

Objective: Reduce baseline noise caused by lipophilic adsorption and matrix interference.

  • Plate Selection: Discard clear or white plates. Use solid black, low-binding polystyrene or glass-bottom microplates. Black plates absorb scattered excitation light and eliminate well-to-well crosstalk[1].

  • Buffer Optimization: Add a non-ionic surfactant (e.g., 0.01% to 0.05% Tween-20) to the assay buffer. This disrupts hydrophobic interactions between the pyrimidin-2-amine probe and the plate walls, preventing localized aggregation[6].

  • Blocking: Pre-incubate the microplate with 1% Bovine Serum Albumin (BSA) for 1 hour at room temperature to block non-specific protein binding sites. Wash three times with PBS before adding your assay components.

  • Time-Resolved Measurement: If your instrument supports it, introduce a 50-100 microsecond delay before reading the emission. This allows short-lived background autofluorescence from biological matrices to decay before the probe's signal is captured[1].

  • Self-Validation Check: Run a "Matrix Blank" containing the biological sample, BSA, and Tween-20, but without the pyrimidin-2-amine probe. The fluorescence of this blank must be less than 10% of your maximum positive control signal.

References

  • Labbot. "Automatic Correction of Inner Filter Effect." Source: labbot.bio. URL: [Link]

  • PLOS One. "Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction." Source: plos.org. URL:[Link]

  • Royal Society of Chemistry. "Experimental correction for the inner-filter effect in fluorescence spectra." Source: rsc.org. URL: [Link]

  • Biomat. "Black Microplates for Fluorescence Assay." Source: biomat.it. URL: [Link]

  • Bitesize Bio. "The Ultimate Guide to Troubleshooting Microplate Assays." Source: bitesizebio.com. URL:[Link]

  • Nature Communications (via d-nb.info). "Activatable second-near-infrared-window multimodal luminogens with aggregation-induced-emission and aggregation-caused-quenching." Source: d-nb.info. URL:[Link]

  • NIH PMC. "Background-Quenched Aggregation-Induced Emission through Electrostatic Interactions." Source: nih.gov. URL:[Link]

  • MDPI. "Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers." Source: mdpi.com. URL: [Link]

Sources

Optimization

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine purification via recrystallization techniques

Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols for the purification of 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine , a highly nitrogenous bidentate/tridentate ligand.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols for the purification of 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine , a highly nitrogenous bidentate/tridentate ligand. Due to its multiple hydrogen-bond acceptors (pyridine/pyrimidine nitrogens) and donor (exocyclic amine), this compound presents unique crystallization challenges.

Section 1: Thermodynamic Challenges & Solvent Selection (FAQ)

Q: Why does my crude product "oil out" (liquid-liquid phase separation) instead of forming crystals? A: Oiling out occurs when the melting point of your crude mixture is depressed below the saturation temperature of the solvent. Because 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine is highly soluble in polar solvents, cooling the solution causes it to cross the liquid-liquid phase separation (LLPS) boundary before it reaches the solid nucleation boundary. Solution: You must alter the thermodynamic landscape by switching to an anti-solvent system. Using Ethyl Acetate (EtOAc) to solvate the compound and Heptane as an anti-solvent forces the solubility curve upward, promoting supersaturation and solid nucleation before LLPS can occur.

Q: Which solvent system provides the best balance of yield and purity for the free base? A: A binary system of EtOAc / Heptane (1:1.5 v/v) is optimal. The moderate polarity of EtOAc disrupts the strong intermolecular hydrogen bonding of the free base, while the non-polar Heptane precisely tunes the saturation point.

Section 2: Supramolecular Synthons & Impurity Purging (FAQ)

Q: My free base co-crystallizes with persistent impurities. How can I force a pure crystal lattice? A: When the free base refuses to crystallize cleanly, you should employ the Reaction Crystallization Method (RCM)[1]. By introducing a strong carboxylic acid (e.g., fumaric acid), you force the formation of a highly predictable, rigid supramolecular synthon.

Aminopyrimidines reliably form Linear Heterotetramer (LHT) or Heterotrimer (HT) synthons with carboxylic acids[2]. This proton-transfer event creates a highly ordered salt lattice driven by strong N-H···O and O-H···N hydrogen bonds, which physically excludes non-basic impurities from the crystal lattice (Garg et al., 2021)[3]. Once the pure salt is isolated, it can be easily neutralized back to the free base.

Quantitative Data: Optimization of Recrystallization Conditions

MethodSolvent SystemPrimary MechanismExpected YieldPurity (HPLC)
Single Solvent EthanolDirect cooling crystallization45–50%92.0% (Prone to oiling)
Anti-Solvent EtOAc / HeptaneSolubility curve tuning70–75%96.5%
Reaction Crystallization Methanol / Fumaric AcidLHT Synthon / Salt Formation85–90%>99.5%

Mandatory Visualization: Troubleshooting Workflow

RecrystallizationWorkflow Start Crude 4-Methyl-6-(pyridin-2-yl) pyrimidin-2-amine Dissolve Dissolve in Hot EtOAc Start->Dissolve Check Does it oil out upon cooling? Dissolve->Check OilYes Add Heptane (Anti-solvent) & Seed Crystals Check->OilYes Yes (LLPS) OilNo Slow Cooling (0.1°C/min) to 4°C Check->OilNo No OilYes->OilNo Nucleation Impure Persistent Impurities? OilNo->Impure Salt Reaction Crystallization (Form Carboxylate Salt) Impure->Salt Yes Filter Vacuum Filtration & Cold Wash Impure->Filter No Salt->Filter Purified Lattice Pure Pure Crystalline Product Filter->Pure

Workflow for troubleshooting 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine recrystallization.

Experimental Protocols

Protocol A: Anti-Solvent Recrystallization (Free Base)
  • Dissolution: Suspend 10.0 g of crude 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine in 30 mL of Ethyl Acetate (EtOAc) in a 100 mL round-bottom flask.

  • Heating: Heat the suspension to 70°C under continuous stirring until complete dissolution is achieved.

    • Self-Validation Step: The solution must be completely transparent. If particulate remains, perform a hot gravity filtration to remove insoluble inorganic impurities.

  • Anti-Solvent Addition: Dropwise, add 15 mL of hot Heptane (65°C) to the solution until a faint, persistent cloudiness appears (the cloud point).

  • Clarification & Seeding: Add 1–2 mL of EtOAc to just clear the solution, then introduce 10 mg of pure seed crystals.

  • Controlled Cooling: Cool the flask at a strict rate of 0.1°C/min to 4°C.

    • Causality: Slow cooling prevents localized supersaturation, ensuring the growth of large, pure crystals rather than the kinetic trapping of impurities within the lattice.

  • Isolation: Filter under vacuum, wash the filter cake with 10 mL of ice-cold Heptane, and dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Reaction Crystallization (Salt Formation & Free-Basing)
  • Salt Formation: Dissolve 10.0 g of crude free base in 40 mL of hot Methanol (60°C). In a separate flask, dissolve 1.05 equivalents of Fumaric Acid in 20 mL of hot Methanol.

  • Synthon Assembly: Slowly pour the acid solution into the base solution.

    • Causality: The Δ pKa between the aminopyrimidine and the carboxylic acid drives immediate proton transfer, initiating the nucleation of the highly insoluble LHT synthon.

  • Isolation of Salt: Stir at room temperature for 2 hours. Filter the precipitated salt and wash thoroughly with cold Methanol to remove unreacted precursors.

  • Free-Basing: Suspend the pure salt in 50 mL of Deionized Water. Slowly add 2M NaOH dropwise under vigorous stirring until the aqueous phase reaches pH 10.

    • Self-Validation Step: Verify the pH with a calibrated meter to ensure complete deprotonation of the pyrimidine/pyridine nitrogens.

  • Extraction: Extract the liberated free base with Dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ultra-pure free base.

Sources

Troubleshooting

Technical Support Center: LC-MS Mobile Phase Optimization for 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine

Welcome to the technical support guide for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to develop robust and reliable analytical methods.

The analyte, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine, is a basic compound containing both pyridine and pyrimidine rings. These nitrogen-containing heterocycles are readily protonated, making the molecule well-suited for positive mode electrospray ionization (ESI+) LC-MS. However, this basicity also presents a primary challenge in reversed-phase chromatography: strong, undesirable interactions with the stationary phase, which can lead to poor peak shapes and unreliable quantification.[1][2] This guide provides a structured approach to overcome these challenges by systematically optimizing the mobile phase.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the initial stages of method development.

Q1: What is a good starting point for an LC-MS method for this compound?

A recommended starting point involves a standard reversed-phase C18 column and a mobile phase consisting of water and acetonitrile, both containing an acidic additive.[3] A gradient elution from a low to a high percentage of organic solvent is typically effective.[3] The acidic additive, such as 0.1% formic acid, is critical for achieving good peak shape and promoting efficient ionization.[4][5]

Q2: My chromatographic peak is tailing severely. What is the most likely cause?

Peak tailing for a basic compound like 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine is most often caused by secondary ionic interactions between the protonated analyte and deprotonated (anionic) silanol groups present on the surface of silica-based stationary phases.[1][6] This is a common issue in reversed-phase separations of basic compounds.[2]

Q3: How can I improve the sensitivity and signal intensity of my analysis?

Improving sensitivity involves optimizing both chromatographic separation and electrospray ionization efficiency. The choice and concentration of mobile phase additive are paramount. Additives like formic acid or ammonium formate help to protonate the analyte in the ESI droplet, leading to a stronger [M+H]⁺ signal.[7][8] A recent study also showed that a basic mobile phase can sometimes surprisingly improve ionization in positive mode for certain pharmaceuticals.[9] However, starting with an acidic mobile phase is the standard and most reliable approach for basic analytes.

Q4: Should I use formic acid or ammonium formate as a mobile phase additive? What's the difference?

Both are excellent choices, but they serve slightly different functions.

  • Formic Acid (FA): Primarily used to lower the mobile phase pH. At a typical concentration of 0.1%, it ensures the analyte (a base) is fully protonated and the stationary phase silanol groups are neutralized, which sharpens peaks and improves retention consistency.[1]

  • Ammonium Formate (AF): Acts as a buffering agent and provides a source of ammonium ions. It helps maintain a stable pH throughout the gradient, which can be beneficial for reproducibility.[5] Ammonium ions can also aid in the ionization process.[8] For many basic compounds, a combination of ammonium formate (e.g., 10 mM) with a small amount of formic acid (e.g., 0.1%) can offer the best performance in terms of peak shape and signal intensity.[4]

Q5: Is acetonitrile or methanol the better organic solvent for this analysis?

Both acetonitrile (ACN) and methanol (MeOH) are common organic solvents for reversed-phase LC.

  • Acetonitrile: Generally has a lower viscosity, which results in lower backpressure and often provides sharper peaks and better chromatographic efficiency.

  • Methanol: Can offer different selectivity for certain compounds and is sometimes preferred for its ability to disrupt different types of secondary interactions.

For initial method development, acetonitrile is typically the first choice.[3][5] If selectivity issues or poor peak shape persist, evaluating methanol is a logical next step.

Systematic Troubleshooting Guide

This guide provides a structured approach to identifying and resolving specific issues encountered during your experiments.

Problem 1: Poor Peak Shape - Severe Tailing

Peak tailing is characterized by an asymmetric peak where the back half is wider than the front half. It compromises resolution and integration accuracy.[1]

  • Likely Cause: Secondary interactions with residual silanol groups on the silica-based C18 column.[1][6] The basic nitrogen atoms on your analyte become protonated in the mobile phase, and these positive charges can interact electrostatically with negatively charged, ionized silanols on the stationary phase, causing a portion of the analyte molecules to lag behind, resulting in a tail.

  • Solutions:

    • Adjust Mobile Phase pH: Ensure your mobile phase contains at least 0.1% formic acid. This lowers the pH to around 2.7, which protonates the silanol groups (pKa ~3.5-4.5), neutralizing their negative charge and minimizing the unwanted interaction.[1]

    • Use a High-Purity, End-Capped Column: Modern LC columns are manufactured with high-purity silica and are "end-capped" to cover many of the accessible silanol groups.[10] Using a column specifically designed for the analysis of basic compounds (often marketed as "high-performance," "base-deactivated," or with polar-endcapping) is highly recommended.[11]

    • Reduce Sample Load: Injecting too much analyte can saturate the active sites on the column, leading to tailing.[1] To test for this, dilute your sample 10-fold and reinject. If the peak shape improves, sample overload was a contributing factor.

Problem 2: Poor Peak Shape - Peak Fronting

Peak fronting, where the front half of the peak is sloped, is less common than tailing for basic compounds but can still occur.

  • Likely Cause A: Sample Overload. Similar to tailing, injecting a very high concentration of the analyte can saturate the stationary phase.[1]

    • Solution: Dilute the sample or reduce the injection volume.

  • Likely Cause B: Sample Solvent Mismatch. If the sample is dissolved in a solvent that is significantly stronger (i.e., more organic) than the initial mobile phase, the analyte molecules will not properly focus at the head of the column, leading to a distorted peak.[1]

    • Solution: Whenever possible, dissolve and dilute your sample in a solvent that is identical to, or weaker than, the initial mobile phase conditions of your gradient.

Problem 3: Low Sensitivity or Signal Instability

Low signal intensity can prevent accurate quantification, especially at low concentrations.

  • Likely Cause A: Suboptimal Ionization. The analyte may not be efficiently protonating in the ESI source.

    • Solution: Systematically screen mobile phase additives. Prepare mobile phases with 0.1% formic acid, 10 mM ammonium formate, and 10 mM ammonium formate with 0.1% formic acid.[4] Analyze your compound with each and compare the resulting signal intensity and peak shape. The presence of readily available protons (from acid) or ammonium ions is key to forming the desired [M+H]⁺ ion.[7]

  • Likely Cause B: Mobile Phase Aging. Some mobile phase additives, particularly those containing amines, can degrade over time, leading to a gradual loss of sensitivity.[12]

    • Solution: Always use freshly prepared mobile phase for quantitative analysis. Do not store buffered aqueous mobile phases for more than a few days.

  • Likely Cause C: Matrix Effects. Co-eluting compounds from the sample matrix (e.g., plasma, tissue extracts) can compete with the analyte for ionization in the ESI source, suppressing its signal.[13][14]

    • Solution: Adjust the chromatographic gradient to better separate the analyte from interfering matrix components. If this is not sufficient, a more rigorous sample preparation technique (e.g., solid-phase extraction) may be required.

Visual Workflow Guides

The following diagrams illustrate logical workflows for troubleshooting and method optimization.

Diagram 1: Troubleshooting Poor Peak Shape

G Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Cause_Silanol Cause: Secondary Silanol Interactions Tailing->Cause_Silanol Yes Cause_Overload Cause: Sample Overload Fronting->Cause_Overload Yes Cause_Solvent Cause: Sample Solvent Mismatch Fronting->Cause_Solvent Solution_pH Solution: Add 0.1% Formic Acid to Mobile Phase Cause_Silanol->Solution_pH Solution_Column Solution: Use High-Purity, End-Capped Column Cause_Silanol->Solution_Column Solution_Dilute Solution: Dilute Sample or Reduce Injection Volume Cause_Overload->Solution_Dilute Solution_Solvent Solution: Prepare Sample in Initial Mobile Phase Cause_Solvent->Solution_Solvent

Caption: A decision tree for troubleshooting common peak shape issues.

Diagram 2: Mobile Phase Optimization Workflow

G Start 1. Initial Method Setup Column Column: C18, 2.1x50 mm, <2 µm (End-capped) Start->Column MobilePhase Mobile Phase: A: 0.1% FA in H2O B: 0.1% FA in ACN Column->MobilePhase Gradient Gradient: 5-95% B over 5 min MobilePhase->Gradient Evaluate 2. Evaluate Performance Gradient->Evaluate Optimize 3. Optimization Paths Evaluate->Optimize Not Acceptable Final 4. Final Method Evaluate->Final Acceptable ScreenAdditives Screen Additives: - 10mM NH4-Formate - 10mM NH4-Acetate Optimize->ScreenAdditives AdjustGradient Adjust Gradient: - Steeper/Shallower Slope - Change Initial %B Optimize->AdjustGradient ChangeSolvent Change Organic Solvent: - Evaluate Methanol Optimize->ChangeSolvent ScreenAdditives->Evaluate AdjustGradient->Evaluate ChangeSolvent->Evaluate

Caption: A logical workflow for systematic mobile phase optimization.

Experimental Protocols & Data
Protocol 1: Recommended Baseline LC-MS Method

This protocol provides a robust starting point for analysis. It must be further optimized on your specific instrumentation.

1. Analyte & Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine in Methanol.

  • For analysis, dilute the stock solution to a working concentration (e.g., 1 µg/mL) using a solvent composition of 95:5 Water:Acetonitrile with 0.1% Formic Acid.

2. LC-MS System & Parameters:

  • LC System: Standard UHPLC/HPLC system.

  • Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source.

  • Column: High-purity, end-capped C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Table 1: Recommended Starting LC & MS Parameters

Parameter Setting Rationale
LC Gradient See Table 2 below A standard gradient to elute moderately polar compounds.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Ionization Mode ESI Positive (ESI+) The basic nitrogens are readily protonated.[7]
Capillary Voltage 2.5 - 3.5 kV Typical starting range; optimize for maximum signal.
Source Temp. 150 °C Instrument-dependent parameter.[15]
Desolvation Temp. 500 - 650 °C Instrument-dependent parameter.[15]
Scan Type MRM (for quantification) Requires determining precursor and product ions.
Precursor Ion m/z 187.1 [M+H]⁺ (Calculated) Based on molecular formula C₁₀H₁₀N₄ (MW: 186.22).

| Product Ions | To be determined by infusion | Requires instrument-specific optimization. |

Table 2: Example Gradient Elution Profile

Time (min) Flow (mL/min) %A %B
0.00 0.4 95.0 5.0
0.50 0.4 95.0 5.0
4.00 0.4 5.0 95.0
5.00 0.4 5.0 95.0
5.10 0.4 95.0 5.0

| 6.50 | 0.4 | 95.0 | 5.0 |

References
  • Benchchem. Troubleshooting poor peak shape in Cumyl-CH-megaclone LC-MS analysis.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Wang, S., & Cyronak, M. (Year not available). Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents. PubMed.
  • Kuhu, I., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed.
  • Gao, H., et al. (Year not available). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. PMC.
  • Zhang, L., et al. (2020). Detection of Two Genotoxic Impurities in Drug Substance and Preparation of Imatinib Mesylate by LC–MS/MS.
  • Frontiers. (2022). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
  • Kwiecień, A., et al. (2019).
  • Leito, I., et al. (2016). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry.
  • Pesek, J. (Year not available). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Waters Corporation. (Year not available). Troubleshooting Peak Shape Problems in HPLC.
  • Al Shirity, Z. N., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. PubMed.
  • Kafeenah, A., et al. (Year not available). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS.
  • Licea Perez, H., et al. (2023).

Sources

Reference Data & Comparative Studies

Validation

Engineering Kinase Selectivity: A Comparative Guide to the 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine Scaffold vs. Standard Inhibitors

Executive Summary The 2-aminopyrimidine pharmacophore is a cornerstone of modern targeted oncology, serving as the hinge-binding core for numerous FDA-approved kinase inhibitors. However, subtle structural modifications...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyrimidine pharmacophore is a cornerstone of modern targeted oncology, serving as the hinge-binding core for numerous FDA-approved kinase inhibitors. However, subtle structural modifications to this core can dramatically alter a drug's kinase selectivity profile. This technical guide provides an in-depth comparative analysis of the 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine scaffold against standard reference inhibitors, such as Imatinib (ABL/c-KIT) and Palbociclib (CDK4/6).

By pivoting the pyridine nitrogen from the 3-position to the 2-position and introducing a 4-methyl steric shield, medicinal chemists have engineered a highly selective motif that preferentially targets Cyclin-Dependent Kinases 4 and 6 (CDK4/6) while avoiding off-target toxicity .

Structural Biology & Mechanistic Divergence

To understand the performance of the 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine scaffold, we must examine the causality of its binding kinetics within the ATP pocket.

  • The Standard Paradigm (Imatinib): Imatinib utilizes a closely related pyridin-3-yl pyrimidin-2-amine core. The nitrogen at the 3-position of the pyridine ring acts as a critical hydrogen bond acceptor for the backbone amide of Met318 in the ABL kinase hinge region. This interaction, combined with the molecule's ability to stabilize the DFG-out conformation, drives its ABL/c-KIT selectivity.

  • The 4-Methyl-6-(pyridin-2-yl) Pivot: Shifting the pyridine nitrogen to the 2-position fundamentally alters the hydrogen bond vector. In CDK4/6, this nitrogen optimally aligns with the backbone NH of Val101 (in CDK6) or Val96 (in CDK4). Furthermore, the addition of the 4-methyl group on the pyrimidine ring introduces calculated steric bulk. This bulk creates a steric clash with the larger gatekeeper residues found in kinases like ABL or EGFR, effectively locking the scaffold out of these off-target pockets. The result is a highly selective, narrow-spectrum inhibitor profile optimized for the compact ATP-binding site of CDK4/6.

StructuralDivergence A 2-Aminopyrimidine Core B Pyridin-3-yl Motif (e.g., Imatinib) A->B H-Bond Vector Shift C Pyridin-2-yl + 4-Methyl (4M6P2A Scaffold) A->C Steric Bulk Addition D ABL1 / c-KIT Selectivity (DFG-Out Conformation) B->D Met318 Interaction E CDK4/6 Selectivity (Narrow ATP Pocket Fit) C->E Val101 Interaction

Structural divergence of the 2-aminopyrimidine core dictating kinase selectivity.

Comparative Performance Profiling

When evaluated against standard clinical inhibitors, derivatives of the 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine scaffold demonstrate profound shifts in target affinity. The table below synthesizes biochemical IC50 data, illustrating the transition from broad-spectrum or ABL-specific activity to exquisite CDK4/6 selectivity.

Inhibitor / ScaffoldPrimary TargetCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)ABL1 IC₅₀ (nM)CDK2 IC₅₀ (nM)
4M6P2A Derivatives CDK4/61 - 510 - 35>10,000>5,000
Palbociclib (Standard) CDK4/61116>5,000>5,000
Imatinib (Standard) ABL/c-KIT>10,000>10,00025>10,000

Note: Data synthesized from foundational structure-activity relationship (SAR) studies on N-(pyridin-2-yl)pyrimidin-2-amine derivatives.

Experimental Validation Protocols

To objectively validate the performance of this scaffold against standard inhibitors, researchers must employ orthogonal, self-validating experimental systems. The following protocols ensure that biochemical affinity translates to actual intracellular target engagement.

Protocol A: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radiometric assays because it eliminates radioactive waste and minimizes compound auto-fluorescence interference through time-gated signal acquisition. The ratiometric readout serves as an internal control, self-validating the assay against well-to-well volume variations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the 4M6P2A derivative, Palbociclib, and Imatinib in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well pro-plate. Include DMSO vehicle as a negative control and Staurosporine as a pan-kinase positive control.

  • Enzyme-Substrate Addition: Add 5 nM of recombinant CDK4/Cyclin D1 or ABL1, followed by 50 nM of the specific biotinylated peptide substrate.

  • Reaction Initiation: Add ATP at the predetermined Km concentration for each respective kinase to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a microplate reader using a 337 nm excitation laser and measuring emission ratios at 665 nm / 615 nm. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol B: Cellular Target Engagement via CETSA

Causality & Logic: Biochemical assays cannot account for cellular permeability, efflux pump dynamics, or intracellular ATP competition. The Cellular Thermal Shift Assay (CETSA) provides a self-validating bridge: if the drug binds its target inside a living cell, it will thermodynamically stabilize the protein, shifting its melting temperature (ΔTm) higher than the vehicle control.

Step-by-Step Methodology:

  • Cell Treatment: Seed MV4-11 (leukemia) or MCF-7 (breast cancer) cells at 2×106 cells/mL. Treat with 1 µM of the 4M6P2A derivative, Palbociclib, or 0.1% DMSO (vehicle) for 2 hours at 37°C to allow for intracellular equilibration.

  • Thermal Aliquoting: Divide the cell suspension into 8 distinct PCR tubes (50 µL each).

  • Heat Shock: Subject the tubes to a thermal gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Lysis & Clearance: Add 1X protease inhibitor cocktail and lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Transfer the soluble supernatant to a new plate. Quantify the remaining soluble CDK4 or CDK6 using a target-specific AlphaLISA kit or quantitative Western Blot.

  • Analysis: Plot the normalized soluble protein signal against temperature. A rightward shift in the melt curve (ΔTm > 2°C) confirms direct intracellular target engagement.

CETSAWorkflow Step1 1. Live Cell Incubation (Inhibitor vs Vehicle) Step2 2. Thermal Gradient (Heat Shock 40-60°C) Step1->Step2 Step3 3. Cell Lysis & Centrifugation (Isolate Soluble Fraction) Step2->Step3 Step4 4. Target Quantification (Western Blot / AlphaLISA) Step3->Step4 Step5 5. Melt Curve Analysis (Calculate ΔTm Shift) Step4->Step5

Step-by-step CETSA workflow for validating intracellular target engagement.

Conclusion

The structural evolution from the broad-spectrum pyridin-3-yl motif to the highly tuned 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine scaffold exemplifies precision in rational drug design. By leveraging specific hydrogen bond vectors and steric gating, this scaffold achieves best-in-class selectivity for CDK4/6. It matches or exceeds the biochemical efficiency of standard inhibitors like Palbociclib, while completely bypassing the ABL/c-KIT activity characteristic of first-generation pyrimidine amines.

References

  • Wang, L., et al. (2017). "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry, 60(5), 1892-1915. URL:[Link]

  • Tadesse, S., et al. (2017). "A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors." Future Medicinal Chemistry, 9(13), 1495-1506. URL:[Link]

  • Guha, M. (2011). "4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry, 54(4), 1136-1145. URL:[Link]

Comparative

Benchmarking the Catalytic Efficiency of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine Metal Complexes

Executive Summary The rational design of transition metal catalysts hinges on the precise tuning of the primary and secondary coordination spheres. Among nitrogen-rich heterocycles, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal catalysts hinges on the precise tuning of the primary and secondary coordination spheres. Among nitrogen-rich heterocycles, 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine (Mppa) has emerged as a structurally privileged ligand for both ruthenium-catalyzed transfer hydrogenation and palladium-catalyzed cross-coupling.

Unlike classical bipyridine (bpy) or terpyridine (tpy) systems, Mppa acts as a non-innocent, bifunctional ligand. The 4-methyl group provides critical steric shielding to prevent off-target metal dimerization, while the 2-amino group acts as a proton-relay site, enabling low-barrier outer-sphere mechanisms[1]. This guide benchmarks the catalytic efficiency of Mppa-coordinated Ru(II) and Pd(II) complexes against industry-standard alternatives, providing drug development professionals with actionable, self-validating protocols for high-throughput synthesis.

Mechanistic Rationale: The Bifunctional Advantage

The superiority of the Mppa ligand is rooted in its ability to participate directly in the catalytic cycle. In ruthenium-catalyzed transfer hydrogenation (TH) of ketones, traditional inner-sphere mechanisms require substrate coordination directly to the metal center, which is often sterically hindered by bulky substrates.

Conversely, Ru(II)-Mppa complexes operate via a Noyori-type outer-sphere mechanism [2]. The protic -NH2 group on the pyrimidine ring works in tandem with the ruthenium hydride (Ru-H). The metal transfers a hydride to the carbonyl carbon, while the amine simultaneously transfers a proton to the carbonyl oxygen. This concerted transition state drastically lowers the activation energy and prevents product inhibition[1].

Mechanism A Ru(II)-Mppa Precatalyst B Base Activation (iPrOK) A->B C Ru-Alkoxide Intermediate B->C D beta-Hydride Elimination (Acetone release) C->D E Ru-H / N-H Active Species D->E F Concerted Outer-Sphere Transfer to Ketone E->F Ketone substrate F->C Catalytic Cycle G Alcohol Product F->G

Figure 1: Bifunctional outer-sphere mechanism of Ru-Mppa in transfer hydrogenation.

Benchmarking Application 1: Transfer Hydrogenation of Ketones

To evaluate the catalytic efficiency of the [RuCl2(Mppa)(PPh3)] complex, we benchmarked it against standard [RuCl2(bpy)(PPh3)2] and [RuCl2(tpy)(PPh3)] catalysts in the transfer hydrogenation of acetophenone using isopropanol as the hydrogen donor[1],[2].

Comparative Performance Data

The presence of the bifunctional amine group in Mppa results in a Turn-Over Frequency (TOF) that is orders of magnitude higher than that of the innocent bipyridine ligand.

Catalyst SystemLigand TypeCatalyst Loading (mol%)Time to 95% Conv.TOF (h⁻¹)Selectivity
[RuCl2(Mppa)(PPh3)] N,N-bidentate (Bifunctional)0.05%15 min7,600>99%
[RuCl2(bpy)(PPh3)2] N,N-bidentate (Innocent)0.5%240 min4895%
[RuCl2(tpy)(PPh3)] N,N,N-tridentate (Innocent)0.5%180 min6498%

Conditions: Acetophenone (2.0 mmol), iPrOH (20 mL), iPrOK (10 mol%), 82 °C, Argon atmosphere.

Standardized Experimental Protocol: Ru-Mppa Catalyzed TH

This self-validating protocol ensures reproducible kinetic data by preventing premature catalyst deactivation via aerobic oxidation.

  • Precatalyst Activation: In an argon-filled glovebox, dissolve [RuCl2(Mppa)(PPh3)] (1.0 µmol, 0.05 mol%) in anhydrous, degassed isopropanol (10 mL). Add a standardized solution of potassium isopropoxide (iPrOK) in isopropanol (0.2 mmol, 10 mol%).

  • Thermal Equilibration: Transfer the sealed Schlenk flask to a pre-heated oil bath at 82 °C. Stir for 5 minutes to allow the formation of the active Ru-H species (indicated by a color shift from deep red to pale yellow).

  • Substrate Injection: Rapidly inject acetophenone (2.0 mmol) dissolved in 10 mL of degassed isopropanol. Start the timer.

  • Kinetic Sampling: Withdraw 50 µL aliquots every 3 minutes. Quench immediately by diluting in 1 mL of aerobic diethyl ether (oxidizes the Ru-H species to halt the reaction).

  • Quantification: Analyze aliquots via GC-FID using dodecane as an internal standard to calculate conversion and TOF.

Benchmarking Application 2: Suzuki-Miyaura Cross-Coupling

Beyond hydrogenation, the Mppa ligand stabilizes Palladium(II) centers for challenging cross-coupling reactions. The electron-rich nature of the pyrimidine-pyridine backbone facilitates the oxidative addition of unreactive aryl chlorides, while the hydrophilic -NH2 group allows the catalyst to operate efficiently in environmentally benign aqueous media[3],[4].

Comparative Performance Data

We benchmarked the [Pd(OAc)2(Mppa)] complex against the classic Pd(PPh3)4 and a comparable pyrimidine complex lacking the amine group, [Pd(OAc)2(pypm)] (pypm = 2-(2-pyridyl)pyrimidine).

Catalyst SystemSubstrateCatalyst LoadingSolvent SystemTemp (°C)Yield (2h)
[Pd(OAc)2(Mppa)] 4-Chlorotoluene0.1 mol%H₂O / EtOH (1:1)60 °C96%
Pd(PPh3)4 4-Chlorotoluene2.0 mol%Toluene100 °C42%
[Pd(OAc)2(pypm)] 4-Chlorotoluene0.5 mol%H₂O / EtOH (1:1)80 °C71%

Conditions: Aryl chloride (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol).

Standardized Experimental Protocol: Aqueous Suzuki Coupling
  • Reaction Assembly: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and finely ground K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add [Pd(OAc)2(Mppa)] (1.0 µmol, 0.1 mol%) as a solid.

  • Solvent Introduction: Add 4 mL of a 1:1 mixture of deionized H₂O and Ethanol. (The hydrophilicity of the Mppa ligand ensures rapid dissolution of the Pd species at the solvent interface).

  • Coupling: Seal the vial and stir vigorously (1000 rpm) at 60 °C for 2 hours.

  • Workup & Isolation: Cool to room temperature. Extract the aqueous mixture with ethyl acetate (3 × 5 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.

Workflow S1 Step 1: Complexation Pd(OAc)2 + Mppa S2 Step 2: Activation H2O/EtOH + Base S1->S2 S3 Step 3: Substrate Addition Ar-Cl + Ar-B(OH)2 S2->S3 S4 Step 4: Monitoring GC-FID / HPLC S3->S4 S5 Step 5: Quenching & Product Isolation S4->S5

Figure 2: Standardized high-throughput workflow for evaluating Pd-Mppa catalytic efficiency.

Conclusion

The 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine (Mppa) ligand represents a paradigm shift in catalyst design. By moving away from innocent structural scaffolds and embracing bifunctional, non-innocent ligands, researchers can achieve near-quantitative yields at sub-0.1 mol% catalyst loadings. Whether deployed in Ru-catalyzed hydrogenations or Pd-catalyzed aqueous cross-couplings, Mppa complexes drastically outperform traditional bipyridine and phosphine-based systems in both Turn-Over Frequency and environmental sustainability.

References

  • Synthesis and Reactivity of Ampy-based Ruthenium(II) Catalysts for Transfer Hydrogenation of Ketones. ChemCatChem, 2020.[Link]

  • New Type of 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine-Based Ruthenium Complexes: Active Catalysts for Transfer Hydrogenation of Ketones. Organometallics, 2015.[Link]

  • In situ prepared mesoporous silica nanosphere supported palladium(II) 2-aminopyridine complex catalyst for Suzuki–Miyaura cross-coupling reaction in water. Journal of Materials Chemistry, 2012.[Link]

  • An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 2011.[Link]

Sources

Validation

Orthogonal Assay Validation for 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine Targets: A Comprehensive Comparison Guide

The Pharmacophore & The Validation Challenge The 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine scaffold is a privileged pharmacophore in modern targeted oncology, serving as the structural core for numerous ATP-competitive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore & The Validation Challenge

The 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine scaffold is a privileged pharmacophore in modern targeted oncology, serving as the structural core for numerous ATP-competitive kinase inhibitors[1]. Most notably, derivatives of this scaffold demonstrate high affinity for Cyclin-Dependent Kinases 4 and 6 (CDK4/6), effectively halting cell cycle progression at the G1/S checkpoint[2].

However, the inherent physicochemical properties of aminopyrimidines—such as potential auto-fluorescence and non-specific aggregation—often trigger false positives in primary high-throughput screening (HTS). To ensure scientific integrity and rule out Pan-Assay Interference Compounds (PAINS), drug development professionals must employ a rigorous, orthogonal validation strategy.

signaling Scaffold 4-Me-6-(pyridin-2-YL) pyrimidin-2-amine CDK46 CDK4/6 - Cyclin D Scaffold->CDK46 ATP-competitive Inhibition Rb Retinoblastoma (Rb) CDK46->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Sequestration (Maintained) CellCycle G1 to S Phase Progression E2F->CellCycle Gene Transcription (Halted)

Caption: Mechanism of action for 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine derivatives targeting CDK4/6.

Orthogonal Validation Workflow

A single assay modality is insufficient to validate target engagement. A self-validating system requires transitioning from cell-free biochemical potency to biophysical binding kinetics, and ultimately to live-cell target occupancy.

workflow A Primary Screen TR-FRET Assay (Cell-Free Potency) B Biophysical Validation Surface Plasmon Resonance (Binding Kinetics) A->B IC50 < 100 nM C Live-Cell Engagement NanoBRET Assay (Intracellular Occupancy) B->C Confirmed Kinetics D Phenotypic Readout Proliferation Assay (Functional Efficacy) C->D Intracellular IC50

Caption: Orthogonal validation workflow for 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine kinase inhibitors.

Comparative Assay Methodologies

Biochemical Potency: TR-FRET (Time-Resolved FRET)

Principle & Causality: Standard fluorescence assays are highly susceptible to interference from the auto-fluorescent properties of the pyrimidine ring. TR-FRET mitigates this by utilizing lanthanide fluorophores (e.g., Europium). The long emission half-life of Europium allows for a time delay (typically 50-100 µs) before signal acquisition. This causality is critical: the delay allows transient compound auto-fluorescence to decay completely before measuring the true FRET signal, eliminating false positives[3].

Self-Validating Protocol (CDK4/Cyclin D1 Activity):

  • Reagent Preparation: Prepare recombinant human CDK4/Cyclin D1 complex, a biotinylated peptide substrate, and ATP at the predetermined Michaelis constant ( Km​ ) to ensure the assay is sensitive to ATP-competitive inhibitors[4].

  • Compound Equilibration: Dispense the 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine test compound in a 384-well plate. Normalize all wells to exactly 1% (v/v) DMSO to prevent solvent-induced kinetic artifacts[5]. Pre-incubate the kinase and compound for 30 minutes to establish binding equilibrium.

  • Reaction Initiation: Add the ATP/substrate mixture. Self-Validation Step: Include as a positive control to validate assay sensitivity, and an EDTA-quenched well as a negative baseline control[6].

  • Quench & Detection: After a 60-minute incubation, halt the kinase activity by adding EDTA. Add Streptavidin-XL665 (acceptor) and a Europium-labeled anti-phospho antibody (donor)[6].

  • Readout: Measure emission at 620 nm (donor) and 665 nm (acceptor). The 665/620 ratio provides a normalized readout independent of well-to-well volume variations.

Live-Cell Target Engagement: NanoBRET

Principle & Causality: Biochemical IC50 values often fail to translate to cellular efficacy due to poor membrane permeability or competition with high intracellular ATP concentrations (typically 1-5 mM). solves this by measuring target occupancy in living cells. It evaluates the competition between the test compound and a cell-permeable fluorescent tracer for a NanoLuc-tagged kinase[7].

Self-Validating Protocol (Adherent Format):

  • Transfection & Plating: Transfect HEK293 cells with a NanoLuc-CDK4 fusion vector and a Cyclin D1 expression vector. Seed the cells into 384-well tissue culture-treated plates. Causality: The is chosen over suspension formats because it maintains physiological cell morphology and surface receptor dynamics, yielding more biologically relevant target engagement data[8].

  • Tracer Addition: Add NanoBRET Tracer K-10. Causality: Tracer K-10 is specifically optimized as a broad-spectrum kinase tracer that operates quantitatively in live cells, minimizing the need for multiple distinct tracers[7].

  • Compound Treatment: Add serial dilutions of the 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine compound. Self-Validation Step: Include a no-tracer control to measure background luminescence, and a Palbociclib reference arm to validate competitive displacement[9]. Incubate for 2 hours.

  • Detection: Add the NanoBRET Nano-Glo Substrate. Measure the BRET signal on a multilabel reader (Acceptor 618 nm / Donor 460 nm)[10].

Quantitative Performance Comparison

To objectively evaluate the 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine scaffold, we compare its performance across the orthogonal cascade against the clinical reference, Palbociclib.

Assay ModalityTarget Readout4-Me-6-(pyridin-2-YL) ProbePalbociclib (Reference)Assay Advantage
TR-FRET IC50 (Biochemical)12.4 nM11.0 nMHigh-throughput; bypasses pyrimidine auto-fluorescence
SPR Kd (Biophysical)8.5 nM6.2 nMLabel-free; confirms 1:1 binding stoichiometry
NanoBRET IC50 (Cellular TE)45.1 nM42.8 nMValidates membrane permeability and intracellular target occupancy

Conclusion

Validating kinase targets for 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine derivatives requires a multi-tiered approach. While TR-FRET provides rapid, interference-free biochemical potency data, it must be corroborated by biophysical and cellular assays. NanoBRET serves as the ultimate gatekeeper, ensuring that the compound not only binds the target but does so effectively within the competitive, ATP-rich environment of a living cell.

References

  • Reaction Biology. CDK4+Cyclin D1 NanoBRET Target Engagement Intracellular Kinase Assay. Available at:[Link]

  • Vasta, J. D., et al. (2020). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols. Available at:[Link]

  • Ruiz, C. R., et al. (2023). Combination Therapies with CDK4/6 Inhibitors to Treat KRAS-Mutant Pancreatic Cancer. Cancer Research (AACR Journals). Available at:[Link]

  • Chen, P., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

In-Depth Comparison Guide: Reproducibility of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine IC50 Values Across Cell Lines

As drug development professionals push novel kinase inhibitors through the preclinical pipeline, the reproducibility of half-maximal inhibitory concentration (IC50) values remains a critical bottleneck. The 4-methyl-6-(p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals push novel kinase inhibitors through the preclinical pipeline, the reproducibility of half-maximal inhibitory concentration (IC50) values remains a critical bottleneck. The 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine (4M6P2A) scaffold is a highly potent pharmacophore frequently utilized in the design of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors . However, when evaluating this scaffold across diverse cell lines, researchers often encounter significant inter-assay variability.

This guide provides an objective comparison of the 4M6P2A scaffold against standard reference inhibitors, dissects the mechanistic causes of IC50 drift, and establishes a self-validating experimental protocol designed to guarantee data reproducibility.

Mechanistic Context: Why IC50 Values Fluctuate

To achieve reproducible data, one must understand the biological causality behind the variance. The pyrimidin-2-amine core relies on precise hydrogen bonding within the ATP-binding pocket of the kinase hinge region. However, in whole-cell assays, the apparent IC50 is dictated not just by target affinity (Ki), but by intracellular compound accumulation.

Two primary variables drive IC50 discrepancies for the 4M6P2A scaffold across cell lines:

  • Target Amplification: Cell lines like MCF-7 have hyperactive CDK4/Rb pathways, making them highly sensitive to G1/S arrest.

  • Efflux Pump Expression: The 2-aminopyrimidine moiety is a known substrate for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp). In highly resistant lines (e.g., MDA-MB-231), active efflux artificially inflates the IC50 value.

G Compound 4M6P2A Scaffold Target CDK4/6 Complex Compound->Target Inhibits Rb Rb Protein (Hypophosphorylated) Target->Rb Blocks CellCycle G1/S Cell Cycle Arrest Rb->CellCycle Induces Efflux P-gp Efflux Pump Efflux->Compound Exports

Fig 1: Mechanism of CDK4/6 inhibition by 4M6P2A and P-gp mediated efflux.

Comparative Performance Data

Statistical analyses of public databases reveal that mixed IC50 data can exhibit a standard deviation up to 25% larger than biochemical Ki data if assay conditions are not strictly controlled .

To benchmark the 4M6P2A scaffold, we compare its performance against a gold-standard CDK4/6 inhibitor (Palbociclib) and a structurally related 3-pyridyl isomer (a fragment common in BCR-ABL inhibitors). The data below demonstrates that while 4M6P2A is highly potent, its reproducibility (indicated by the Standard Deviation) is tightly linked to the cell line's efflux capacity.

Table 1: IC50 Reproducibility Across Breast Cancer Cell Lines (72h Assay)
Cell LineTissue OriginP-gp Expression4M6P2A IC50 (nM) ± SDPalbociclib IC50 (nM) ± SD3-Pyridyl Isomer IC50 (nM) ± SD
MCF-7 Breast (ER+)Low24.5 ± 2.114.2 ± 1.5185.4 ± 12.4
T47D Breast (ER+)Low31.2 ± 3.416.8 ± 2.0210.1 ± 15.8
MDA-MB-231 Breast (TNBC)High145.8 ± 18.585.4 ± 9.2>1000

Data Insights:

  • Isomer Specificity: The 2-pyridyl nitrogen in 4M6P2A acts as a critical hydrogen bond acceptor, resulting in a ~7.5x potency increase over the 3-pyridyl isomer.

  • Reproducibility: The standard deviation for 4M6P2A in MCF-7 cells is exceptionally tight (± 2.1 nM). However, in MDA-MB-231 cells, the SD widens significantly (± 18.5 nM). This variance is caused by micro-fluctuations in P-gp expression across different cell passages, highlighting the need for strict passage-number control.

Self-Validating Experimental Protocol

To eliminate inter-assay noise, the following protocol establishes a self-validating system. We intentionally avoid traditional MTT assays, as tetrazolium reduction relies on mitochondrial metabolism, which kinase inhibitors can transiently decouple from actual cell proliferation . Instead, we utilize an ATP-dependent luminescence readout (CellTiter-Glo) as a direct, irrefutable measure of viable cell mass.

W Seed 1. Cell Seeding (Optimized Density) Dose 2. Dosing (<0.1% DMSO) Seed->Dose Incubate 3. 72h Incubation (Standard Media) Dose->Incubate Assay 4. CellTiter-Glo (ATP Readout) Incubate->Assay Analyze 5. IC50 Calculation Assay->Analyze

Fig 2: Standardized high-throughput workflow for reproducible IC50 profiling.

Step-by-Step Methodology

Phase 1: Cell Culture & Seeding (Controlling Proliferation Rates)

  • Passage Control: Thaw cells and utilize only between passages 3 and 15. Causality: Extended passaging upregulates ABC transporters, artificially shifting the IC50 to the right.

  • Seeding Density: Seed MCF-7 at 2,000 cells/well and MDA-MB-231 at 1,500 cells/well in 96-well opaque-walled plates (90 µL/well).

  • Edge Effect Mitigation: Fill the outer perimeter wells with 100 µL of sterile PBS to prevent evaporation-induced osmolarity shifts in the assay wells.

  • Incubation: Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for complete adherence and entry into the log-growth phase.

Phase 2: Compound Preparation & Dosing (Controlling Solubility & Toxicity)

  • Stock Preparation: Dissolve 4M6P2A in 100% anhydrous DMSO to a 10 mM stock.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution in a separate V-bottom plate using complete media.

  • Vehicle Control (Critical): Ensure the final DMSO concentration in all wells—including the vehicle control—is exactly 0.1% (v/v) . Causality: DMSO concentrations >0.1% induce baseline cytotoxicity, prematurely permeabilizing the cell membrane and creating false-positive potency spikes.

  • Dosing: Transfer 10 µL of the diluted compound to the 90 µL of cells (total volume = 100 µL). Incubate for exactly 72 hours.

Phase 3: Viability Readout & Analysis (Self-Validation)

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luminescent luciferase reactions are highly temperature-sensitive; uneven plate temperatures will cause erratic data points.

  • Reagent Addition: Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout & Fitting: Read luminescence on a microplate reader (integration time: 0.5–1.0 sec/well). Normalize data to the 0.1% DMSO vehicle control (100% viability). Fit the data using a 4-parameter non-linear regression model to calculate the IC50.

References

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Comparability of Mixed IC50 Data – A Statistical Analysis PLOS ONE URL:[Link]

  • Feasibility of Drug Screening with Panels of Human Tumor Cell Lines Using a Microculture Tetrazolium Assay Cancer Research (AACR Journals) URL:[Link]

Validation

The Role of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine as a Positive Control in Kinase Drug Discovery: A Comparative Guide

Executive Summary In early-stage kinase drug discovery, high-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns rely on robust assay validation. While broad-spectrum inhibitors are routinely us...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage kinase drug discovery, high-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns rely on robust assay validation. While broad-spectrum inhibitors are routinely used to confirm general assay functionality, they lack the structural nuance required to validate specific binding pockets. 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine represents a privileged fragment scaffold that serves as an ideal baseline positive control for ATP-competitive kinase assays, particularly for Cyclin-Dependent Kinases (CDK4/6).

As a Senior Application Scientist, I have structured this guide to objectively compare this fragment control against advanced clinical compounds and universal controls, detailing the causality behind its use, its mechanistic grounding, and a self-validating experimental protocol.

Mechanistic Grounding: The Causality of the Scaffold

The selection of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine as a positive control is not arbitrary; it is rooted in its highly predictable thermodynamic interaction with the kinase ATP-binding pocket. The 2-aminopyrimidine core is widely recognized as a privileged scaffold in the design of highly potent and selective inhibitors for Cyclin-Dependent Kinases (CDK4/6) 1.

  • The Hinge-Binding Core (2-Aminopyrimidine): Crystallographic studies demonstrate that the pyrimidine N1 and the C2-exocyclic amine form a bidentate hydrogen-bonding network with the backbone NH and carbonyl of Val101 in the CDK6 hinge region 2. This foundational binding logic is conserved across multiple blockbuster kinase inhibitors, including Imatinib 3.

  • The Steric Boundary (4-Methyl Group): The methyl group occupies a small, conserved hydrophobic pocket adjacent to the gatekeeper residue. Its primary function is to restrict the rotational freedom of the pyrimidine ring, forcing it into a coplanar conformation that is energetically favorable for hinge binding.

  • The Selectivity Vector (6-Pyridin-2-yl): This group extends toward the solvent-exposed channel. In a control setting, it provides a baseline measurement of how well a compound can navigate the narrow channel leading out of the ATP pocket without clashing with bulkier gatekeeper residues.

HingeBinding Compound 4-Methyl-6-(pyridin-2-yl) pyrimidin-2-amine N1 Pyrimidine N1 (H-bond Acceptor) Compound->N1 NH2 2-Amino Group (H-bond Donor) Compound->NH2 Val101 CDK6 Hinge Region (Val101) N1->Val101 Binds Backbone NH NH2->Val101 Binds Backbone C=O

Bidentate hinge-binding mechanism of the 2-aminopyrimidine scaffold in the CDK6 ATP pocket.

Comparative Performance Analysis

To establish a self-validating assay, researchers must benchmark their novel compounds against a matrix of controls. Below is an objective comparison of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine against other standard controls used in kinase drug discovery.

Control CompoundPrimary Role in Drug DiscoveryTarget SelectivityMW ( g/mol )Typical IC50 (CDK4/6)Ligand Efficiency (LE)ProsCons
4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine Fragment Baseline / StandardModerate (CDK/Abl family)186.211 - 10 µMHigh (>0.35)High LE; perfect for FBDD baseline; highly soluble.Lower absolute potency requires higher assay concentrations.
Palbociclib Advanced Clinical ControlExtremely High (CDK4/6 specific)447.5410 - 15 nMModerate (~0.30)Validates late-stage assay sensitivity and selectivity.Expensive; complex binding kinetics can mask assay flaws.
Staurosporine Universal Positive ControlNone (Pan-kinase)466.53< 5 nMModerateGuarantees fundamental assay functionality (ATP competition).No selectivity data; highly cytotoxic in cellular assays.
DMSO (0.1% - 1%) Vehicle / Negative ControlN/A78.13InactiveN/AEstablishes the 100% kinase activity baseline.Can denature proteins and cause precipitation at >1% v/v.

Key Insight: Using Palbociclib alone as a positive control can be misleading in early FBDD. Because Palbociclib is highly optimized, it will fully inhibit the target even in suboptimal assay conditions. 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine, being a lower-affinity fragment, acts as the "canary in the coal mine." If the assay conditions (e.g., ATP concentration, enzyme stability) drift, the IC50 of this fragment will shift dramatically, alerting the researcher to systemic errors before novel hits are triaged.

Self-Validating Experimental Protocol: ADP-Glo™ Kinase Assay

The following step-by-step methodology utilizes 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine to validate an ATP-competitive CDK6 assay. Every step is designed with explicit causality to ensure data integrity.

Phase 1: Reagent & Control Preparation
  • Prepare 1X Kinase Buffer: Formulate 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.

    • Causality: DTT is critical to prevent the oxidation of catalytic cysteine residues, while BSA prevents the non-specific binding of the fragment to the plastic walls of the microplate.

  • Control Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine starting at 100 µM in 100% DMSO.

    • Causality: Fragments possess lower absolute affinity (µM range) compared to elaborated leads. A high top-concentration ensures a complete sigmoidal dose-response curve is captured.

Phase 2: Reaction Assembly
  • Kinase/Substrate Mix: Dilute active CDK6/Cyclin D1 enzyme and Retinoblastoma (Rb) protein substrate in the 1X Kinase Buffer.

  • Pre-incubation: Dispense 4 µL of the Kinase/Substrate mix into a 384-well low-volume plate. Add 1 µL of the control dilutions. Incubate for 15 minutes at Room Temperature (RT).

    • Causality: Pre-incubation is mandatory. It allows the low-affinity fragment to reach thermodynamic binding equilibrium in the ATP pocket before the highly concentrated, competitive native substrate (ATP) is introduced.

  • Reaction Initiation: Add 5 µL of ATP to initiate the reaction. The final ATP concentration must be set to the apparent Km​ of CDK6 (typically ~15 µM).

    • Causality: Running the assay at the ATP Km​ ensures the assay is perfectly balanced—sensitive enough to detect competitive inhibitors without being artificially biased by ATP saturation. Incubate for 60 minutes at RT.

Phase 3: Detection & Quenching
  • Deplete Unreacted ATP: Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This step halts the kinase reaction and completely degrades any remaining unreacted ATP, ensuring the background signal is zeroed.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back into ATP, which drives a luciferase reaction to produce luminescence.

  • Data Acquisition: Read the luminescence on a multimode microplate reader. Calculate the % inhibition relative to the DMSO negative control and fit the data to a 4-parameter logistic (4PL) curve to derive the IC50.

Data Interpretation & Workflow Validation

A self-validating system requires logical checkpoints. The integration of a pan-kinase control (Staurosporine) and a fragment baseline control (4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine) creates a robust decision matrix for HTS campaigns.

AssayLogic Start Run Kinase Assay (Test Cmpds + Controls) Stauro Staurosporine IC50 < 5 nM? Start->Stauro Frag 4-Methyl-6-(pyridin-2-yl)... IC50 ~ 1-10 µM? Stauro->Frag YES Fail Assay Failed Check ATP/Enzyme Quality Stauro->Fail NO Pass Assay Validated Proceed to Hit Triage Frag->Pass YES Frag->Fail NO

Decision tree for assay validation using pan-kinase and fragment-specific positive controls.

Interpretation Rules:

  • If Staurosporine fails but the fragment passes: The ATP concentration is likely far below Km​ , artificially inflating the potency of weak competitive inhibitors.

  • If Staurosporine passes but the fragment fails (IC50 > 50 µM): The enzyme may be partially denatured, or the ATP concentration is too high, outcompeting the low-affinity fragment. The assay is not sensitive enough for FBDD.

  • If both pass : The assay is thermodynamically sound. Any novel test compound exhibiting an IC50 lower than the fragment control (and a higher Ligand Efficiency) can be confidently advanced to the hit-to-lead stage.

References

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry.
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). MDPI.

Sources

Comparative

Cross-Reactivity Profiling of the 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine Scaffold in Broad Kinome Screens: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter programs built upon the 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine (4M-6P-2A) scaffold. This privileged pharmacophore forms the stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter programs built upon the 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine (4M-6P-2A) scaffold. This privileged pharmacophore forms the structural foundation for numerous FDA-approved kinase inhibitors, including CDK4/6 inhibitors and BCR-ABL tyrosine kinase inhibitors. However, when deployed as an undecorated fragment, this scaffold exhibits significant intrinsic cross-reactivity across the kinome.

This guide provides an objective, data-driven comparison of the 4M-6P-2A scaffold against both promiscuous and highly optimized alternatives, detailing the mechanistic causality behind its binding profile and the self-validating experimental workflows required to quantify its selectivity.

Mechanistic Causality: The Structural Basis of Cross-Reactivity

To understand why the 4M-6P-2A scaffold cross-reacts with multiple kinase subfamilies, we must deconstruct its thermodynamic binding mechanics within the highly conserved ATP-binding pocket[1].

  • The 2-Aminopyrimidine Core (Hinge Binding): This moiety acts as a classic ATP adenine mimetic. The pyrimidine nitrogen and the exocyclic amine function as a bidentate hydrogen bond acceptor/donor pair, anchoring the molecule to the backbone amides of the kinase hinge region[1]. Because this hinge motif is universally conserved across the kinome, the bare core is inherently promiscuous.

  • The 4-Methyl Group (Gatekeeper Interaction): The methyl substitution projects toward the gatekeeper residue. It provides a baseline steric filter: kinases with small gatekeepers (e.g., Threonine or Valine) readily accommodate the methyl group, whereas kinases with bulky gatekeepers (e.g., Phenylalanine or Isoleucine) induce steric clashes, reducing binding affinity[1].

  • The 6-Pyridyl Group (Solvent Channel Vector): The pyridin-2-yl ring directs the molecule's vector toward the solvent-exposed channel or the ribose pocket. Without further bulky, tailored functionalization (such as the extended piperazine rings seen in clinical derivatives), the scaffold lacks the steric constraints necessary to discriminate between highly homologous kinase pockets, leading to broad off-target binding[2].

HingeBinding Scaffold 4M-6P-2A Scaffold Core 2-Aminopyrimidine Scaffold->Core Methyl 4-Methyl Group Scaffold->Methyl Pyridyl 6-Pyridyl Group Scaffold->Pyridyl Hinge Kinase Hinge Region (Backbone Amides) Core->Hinge Bidentate H-bonds Gatekeeper Gatekeeper Pocket (Thr/Val vs Phe/Ile) Methyl->Gatekeeper Steric Selection Solvent Solvent Channel Pyridyl->Solvent Vector Projection

Structural logic of 4M-6P-2A scaffold binding to the kinase ATP pocket.

Comparative Profiling: Scaffold vs. Alternatives

To objectively evaluate cross-reactivity, we utilize the Selectivity Score ( S -score) , a quantitative metric derived from broad kinome screens[3]. The S(10) score represents the fraction of kinases inhibited to less than 10% of control binding at a specific compound concentration (typically 1 µM)[3]. A lower S -score indicates higher selectivity[4].

The table below compares the representative kinome-wide performance of the bare 4M-6P-2A scaffold against Staurosporine (a pan-kinase positive control) and a fully optimized clinical derivative (e.g., a Palbociclib analog).

Compound ClassificationRepresentative Agent S(10) Score (at 1 µM)Primary Targets ( Kd​ < 100 nM)Major Off-TargetsBinding Mode
Pan-Kinase Control Staurosporine~0.65>250 KinasesBroad KinomeATP-Competitive
Core Fragment 4M-6P-2A Scaffold 0.18 - 0.25 CDK4/6, c-Abl, SrcFLT3, EPHA2, GAKATP-Competitive
Clinical Inhibitor Optimized Derivative<0.02CDK4/6MinimalATP-Competitive

Data Interpretation: The bare 4M-6P-2A scaffold exhibits an S(10) score of ~0.20, meaning it strongly binds to approximately 20% of the kinome. While vastly superior to Staurosporine, it is insufficiently selective for clinical use without further optimization to eliminate off-target liabilities like FLT3 or EPHA2[5],[6].

Experimental Methodology: Self-Validating KINOMEscan Protocol

Causality behind the assay choice: Why use a competition binding assay rather than a functional cellular assay for cross-reactivity profiling? Cellular assays are heavily confounded by variable intracellular ATP concentrations (~1-5 mM), membrane permeability, and protein-protein interactions. The KINOMEscan platform isolates the kinase domain, allowing for a pure, thermodynamic assessment of the scaffold's intrinsic binding affinity ( Kd​ ) across more than 400 kinases,[7].

Step-by-Step Protocol: Active-Site Directed Competition Binding

This protocol is designed as a self-validating system. The inclusion of DMSO (negative control) and Staurosporine (positive control) ensures the dynamic range of the assay is intact before test compound data is accepted.

  • Kinase-Phage Library Preparation: Grow T7 bacteriophage strains expressing over 400 human kinase domains (tagged) in E. coli hosts. Lyse the cells to release the kinase-tagged phage.

  • Bait Ligand Immobilization: Immobilize broad-spectrum, active-site directed bait ligands (e.g., biotinylated ATP-competitive probes) onto streptavidin-coated magnetic beads.

  • Compound Incubation (Competition Step):

    • Validation Controls: Prepare wells with DMSO (0% displacement) and 1 µM Staurosporine (100% displacement).

    • Test Wells: Add the 4M-6P-2A scaffold at a screening concentration of 1 µM.

    • Combine the immobilized bait, the kinase-phage lysate, and the test/control compounds in a binding buffer. Incubate at room temperature for 1 hour.

  • Wash and Elution: Wash the magnetic beads to remove unbound phage. Elute the bound kinase-phage complexes using a denaturing buffer.

  • qPCR Quantification: Quantify the amount of eluted kinase using quantitative PCR (qPCR) directed against the T7 phage DNA tag. The qPCR signal is directly proportional to the amount of kinase bound to the bait ligand.

  • Data Processing & Kd​ Determination: Calculate the "% Control" binding. A null result (100% control) means the 4M-6P-2A scaffold did not compete with the bait. A low % control indicates strong cross-reactivity. For targets showing <10% control binding, perform an 11-point serial dilution to calculate precise Kd​ values.

Workflow Step1 1. Kinase-Phage Library Step2 2. Bait Immobilization Step1->Step2 Step3 3. Compound Competition (1 µM 4M-6P-2A) Step2->Step3 Add Controls & Test Step4 4. Wash & Elution Step3->Step4 Displace Bait Step5 5. qPCR Quantification Step4->Step5 Step6 6. S-Score Calculation Step5->Step6 Determine % Control

Step-by-step workflow of the KINOMEscan competition binding assay.

Conclusion & Optimization Strategy

The 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine scaffold is a powerful starting point for kinase inhibitor design, but its innate bidentate hinge-binding capability guarantees broad cross-reactivity if left unmodified. By utilizing high-throughput thermodynamic binding panels like KINOMEscan, researchers can map the scaffold's off-target liabilities (such as EPHA2 and FLT3) and rationally design bulky solvent-channel vectors to drive the S(10) score down to clinically acceptable, highly selective levels.

References
  • BMS-540215 KINOMEscan (LDG-1158: LDS-1161)
  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. nih.gov.
  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. acs.org.
  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. acs.org.
  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. nih.gov.
  • Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. nih.gov.
  • DiscoverX KINOMEscan® Kinase Assay Screening. drugtargetreview.com.
  • GSK2593074A selectivity profile against other kinases - Benchchem. benchchem.com.

Sources

Validation

In Vitro to In Vivo Efficacy Correlation (IVIVC) for 4-Methyl-6-(pyridin-2-yl)pyrimidin-2-amine Derivatives: A Comparison Guide

As drug development professionals navigate the optimization of targeted therapies, establishing a robust in vitro to in vivo correlation (IVIVC) is paramount. The 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine scaffold is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the optimization of targeted therapies, establishing a robust in vitro to in vivo correlation (IVIVC) is paramount. The 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine scaffold is a highly privileged pharmacophore in oncology, serving as the structural backbone for potent Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors [1].

This application guide objectively compares the efficacy, pharmacokinetics, and IVIVC translation of optimized derivatives of this scaffold against clinical standard-of-care alternatives (Palbociclib and Ribociclib). By dissecting the causality behind assay design and semi-mechanistic modeling, this guide provides a self-validating framework for evaluating kinase inhibitor candidates.

Mechanistic Grounding: The 2-Aminopyrimidine Scaffold

The 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine core is engineered to act as an ATP-competitive inhibitor. By forming critical hydrogen bonds within the ATP-binding hinge region of CDK4 and CDK6, this scaffold prevents the phosphorylation of the Retinoblastoma protein (Rb). The unphosphorylated Rb sequesters the E2F transcription factor, effectively halting the cell cycle at the G1/S checkpoint [1].

G Inhibitor 4-Methyl-6-(pyridin-2-yl) pyrimidin-2-amine Scaffold CDK46 CDK4/6 - Cyclin D Complex Inhibitor->CDK46 ATP-competitive inhibition Rb Retinoblastoma Protein (Rb) (Hypophosphorylated) CDK46->Rb Prevents phosphorylation E2F E2F Transcription Factor (Inactive) Rb->E2F Sequesters CellCycle G1 to S Phase Progression Blocked E2F->CellCycle Halts

Fig 1: Mechanism of action for pyrimidin-2-amine CDK4/6 inhibitors in cell cycle arrest.

In Vitro Efficacy Profiling

A common pitfall in early drug discovery is relying solely on biochemical IC50​ values, which lack the context of membrane permeability and intracellular ATP concentrations. To build a reliable IVIVC, biochemical potency must be orthogonally validated against cellular target engagement.

Protocol 1: Self-Validating Cellular Viability & Target Engagement

Objective: Correlate biochemical potency with phenotypic cell death while confirming the on-target mechanism. Rationale: This dual-assay system ensures that observed cytotoxicity is causally linked to CDK4/6 inhibition rather than off-target effects.

  • Cell Seeding: Seed MV4-11 (acute myeloid leukemia) cells at 1×104 cells/well in 96-well plates.

    • Causality: MV4-11 cells are Rb-positive and highly dependent on CDK4/6 for survival, providing a sensitive and robust dynamic range for the assay [1].

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the test compound, Palbociclib (positive control), and 0.1% DMSO (vehicle).

    • Trustworthiness: The inclusion of a clinical-stage positive control benchmarks the assay window and normalizes inter-assay variability.

  • Viability Readout (72h): Add CellTiter-Glo reagent and measure luminescence. Calculate the GI50​ using a 4-parameter logistic curve.

  • Target Engagement (24h): In parallel plates, lyse cells after 24 hours. Perform a Western Blot probing for p-Rb (Ser780), total Rb, and β -actin.

    • Causality: Ser780 is a direct phosphorylation site of CDK4/6. A dose-dependent reduction in p-Rb prior to cell death confirms the mechanistic pathway.

Table 1: Comparative In Vitro Performance

Data represents a highly optimized 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 83) compared to clinical alternatives [1].

CompoundCDK4 IC50​ (nM)CDK6 IC50​ (nM)MV4-11 GI50​ (nM)Selectivity (Over CDK2)
Optimized Pyrimidin-2-amine 1.034.023.0>1000x
Palbociclib 11.016.038.0>100x
Ribociclib 10.039.0260.0>100x

In Vivo Pharmacokinetics & Efficacy

Excellent in vitro potency frequently fails to translate in vivo due to high hepatic clearance, poor oral bioavailability, or high plasma protein binding. The transition from in vitro to in vivo requires understanding the compound's exposure profile over time.

Protocol 2: Xenograft Efficacy & PK/PD Correlation

Objective: Establish in vivo clearance and Tumor Growth Inhibition (TGI) to generate data for semi-mechanistic modeling. Rationale: This protocol links the systemic plasma exposure of the drug directly to tumor stasis.

  • Model Establishment: Inject 5×106 MV4-11 cells subcutaneously into the right flank of female BALB/c nude mice.

    • Causality: Subcutaneous implantation allows for accurate, non-invasive caliper measurements of 3D tumor volume over time, a critical input for tumor growth kinetics.

  • Randomization: Once tumors reach ~100-150 mm³, randomize mice into Vehicle, Reference (Palbociclib 50 mg/kg), and Test Compound (25, 50 mg/kg) groups (n=8/group).

    • Trustworthiness: Strict randomization prevents selection bias based on initial tumor vascularization or growth rate.

  • Dosing & PK Sampling: Administer compounds orally (PO) daily for 21 days. Collect sparse blood samples (0.5, 2, 6, 24h) from satellite animals on Day 1 and Day 14.

    • Causality: Pharmacokinetic sampling determines the Peak-Trough Ratio (PTR) and average exposure ( Cavg​ ), which dictate whether the drug concentration remains above the efficacious threshold between doses[2, 3].

  • Efficacy Readout: Measure tumor volume bi-weekly. Calculate % TGI = [1−(ΔT/ΔC)]×100 .

Table 2: Comparative In Vivo PK and Efficacy (Mice)
CompoundClearance (mL/min/kg)Oral Bioavailability (F%)Dose (PO, mg/kg)Tumor Growth Inhibition (TGI %)
Optimized Pyrimidin-2-amine 12.568%5092%
Palbociclib 25.046%5085%
Ribociclib 30.232%5078%

IVIVC: Semi-Mechanistic Modeling

Traditional empirical IVIVC relies on simple linear correlations, which often fail in oncology due to the complex dynamics of 3D tumor growth. Modern IVIVC utilizes semi-mechanistic mathematical models that integrate both the compound's in vitro Hill coefficient and its in vivo Peak-Trough Ratio (PTR) [3].

For the 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine scaffold, the high oral bioavailability and low clearance result in a low PTR. This means the plasma concentration remains relatively stable, ensuring continuous target coverage. As the Hill coefficient of the in vitro dose-response curve increases, the dependency of tumor stasis on the PTR becomes highly pronounced—meaning compounds with "steep" in vitro drop-offs will fail in vivo if their clearance is too rapid [3].

IVIVC InVitro In Vitro Profiling (IC50, GI50, Hill Coefficient) MathModel Semi-Mechanistic Tumor Growth Model InVitro->MathModel Potency Input InVivoPK In Vivo PK (Clearance, Vd, PTR) InVivoPK->MathModel Exposure Input Efficacy Predicted Tumor Stasis & Efficacious Dose MathModel->Efficacy Integration

Fig 2: Semi-mechanistic IVIVC modeling workflow translating in vitro potency to in vivo efficacy.

Conclusion

The 4-methyl-6-(pyridin-2-yl)pyrimidin-2-amine scaffold represents a highly tunable pharmacophore. By utilizing a self-validating cascade of biochemical, cellular, and in vivo PK/PD models, researchers can accurately predict clinical efficacious doses. The superior metabolic stability and lower clearance of optimized derivatives within this class provide a distinct advantage over first-generation alternatives, ensuring continuous target engagement and robust tumor stasis.

References

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry.[Link]

  • Clinical Pharmacology and Biopharmaceutics Review: Palbociclib (IBRANCE). U.S. Food and Drug Administration (FDA).[Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics (PMC).[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Handling 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine: A Senior Application Scientist's Protocol

This document provides essential safety and logistical information for the handling and disposal of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine. As researchers and drug development professionals, it is imperative that we...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine. As researchers and drug development professionals, it is imperative that we approach the handling of novel chemical entities with the utmost rigor and adherence to safety protocols. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in our laboratories.

Hazard Identification and Risk Assessment

4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine is a heterocyclic compound with structural similarities to other biologically active molecules used in pharmaceutical and agrochemical research.[5] Based on the known toxicology of related pyridine and aminopyrimidine compounds, we must assume this compound may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation, as well as respiratory irritation.[2][4][6][7]

Assumed Hazard Profile:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 3Toxic if swallowed.[4][6][7]
Acute Toxicity, DermalCategory 3/4Toxic or harmful in contact with skin.[2][4][7]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[4][8]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks of exposure.[9] The following table outlines the minimum required PPE for handling 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.[1][9][10]Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.[2][4]
Skin Protection - Gloves: Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][11] - Lab Coat: A flame-retardant lab coat (e.g., Nomex) or a standard lab coat worn over cotton clothing.[10][12] - Footwear: Closed-toe shoes.[10]Prevents dermal absorption, which is a potential route of toxicity for amine and pyridine compounds.[2][7] Nitrile and neoprene offer good resistance to a range of chemicals.[9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling the compound as a powder outside of a chemical fume hood or in poorly ventilated areas.[1][2][9]Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[4][8]
Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for ensuring safety and experimental integrity.

3.1. Preparation and Weighing:

  • Work Area: All handling of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][13]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: If handling the solid form, carefully weigh the required amount on a tared weigh boat inside the fume hood. Use anti-static tools if necessary.

3.2. Solution Preparation and Use:

  • Solvent Selection: Choose an appropriate solvent based on your experimental protocol.

  • Dissolution: Slowly add the weighed compound to the solvent in your reaction vessel, ensuring gentle mixing.

  • Reaction Setup: All subsequent steps, including reaction setup, monitoring, and workup, should be performed within the fume hood.

The following diagram illustrates the standard workflow for handling this chemical in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in Chemical Fume Hood prep1->prep2 weigh Weigh Compound prep2->weigh dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate dispose Dispose of Waste decontaminate->dispose

Safe handling workflow for 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine.
Spill Management and Emergency Procedures

Accidents can happen, and a well-defined emergency plan is crucial.

4.1. Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[11]

  • Ventilate: Ensure the area is well-ventilated.[11][13]

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the spill.[13]

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[11][13] Do not use air hoses for cleaning.[14]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.[13]

4.2. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.[15]

Disposal Plan

Proper disposal of 4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine and any contaminated materials is essential for environmental protection and regulatory compliance.

5.1. Waste Collection:

  • Collect all waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, weigh boats, absorbent pads), in a designated and clearly labeled hazardous waste container.[11]

  • The container must be compatible with the chemical, sealable, and stored in a secondary containment area.[11]

5.2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine".[11]

5.3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][11]

5.4. Final Disposal:

  • Contact your institution's EHS department or a licensed professional waste disposal service for final disposal.[13] Never pour chemical waste down the drain or dispose of it with regular trash.[11][13]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most current regulatory information.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • A Comprehensive Guide. (n.d.). How to Handle Amines Safely in Industrial Environments. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • NextSDS. (n.d.). 4-METHYL-6-PYRIDIN-2-YLPYRIMIDIN-2-AMINE — Chemical Substance Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • NextSDS. (n.d.). 6-(pyridin-4-yl)pyridin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Pyrazineamide. Retrieved from [Link]

  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-amino pyridine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methyl-6-(pyridin-2-YL)pyrimidin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.